Product packaging for Diphenhydramine(Cat. No.:CAS No. 58-73-1)

Diphenhydramine

Katalognummer: B000027
CAS-Nummer: 58-73-1
Molekulargewicht: 255.35 g/mol
InChI-Schlüssel: ZZVUWRFHKOJYTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Diphenhydramine is a first-generation ethanolamine-class antihistamine that functions as a potent, competitive inverse agonist at the histamine H1 receptor. By selectively blocking histamine binding, it effectively inhibits histamine-mediated responses such as bronchoconstriction, vasodilation, and increased capillary permeability, making it a valuable compound for studying allergic reactions and anaphylaxis in research models. Its utility extends beyond histamine blockade; this compound is also a potent antagonist of muscarinic acetylcholine receptors, providing a research tool for investigating cholinergic pathways. Beyond its canonical antihistamine and anticholinergic properties, this compound exhibits additional mechanistic actions of research interest. It acts as an intracellular sodium channel blocker, conferring local anesthetic properties useful for comparative pharmacological studies. Furthermore, it demonstrates activity at serotonin receptors and has been shown to inhibit voltage-gated proton channels (Hv1), suggesting potential research applications in immunology and oncology. Key Research Applications: Allergy & Immunology: Study of histamine-mediated processes, mast cell activation, and urticaria. Neuroscience: Investigation of sleep-wake cycles, sedation, and the role of central histamine and acetylcholine receptors. Pharmacology: Exploration of antimuscarinic effects, sodium channel blockade, and drug-receptor interactions. Toxicology: Research into anticholinergic toxicity and delirium mechanisms. Disclaimer: This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption uses. Please conduct a risk assessment to ensure proper handling and storage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO B000027 Diphenhydramine CAS No. 58-73-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUWRFHKOJYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147-24-0 (hydrochloride), 88637-37-0 (citrate (1:1))
Record name Diphenhydramine [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022949
Record name Diphenhydramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diphenhydramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

150-165 °C at 2.00E+00 mm Hg, BP: 165 °C at 3 mm Hg, BP: 150-165 °C at 2.0 mm Hg
Record name Diphenhydramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIPHENHYDRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 3.06X10+3 mg/L at 37 °C
Record name Diphenhydramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIPHENHYDRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oil

CAS No.

58-73-1, 147-24-0
Record name Diphenhydramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenhydramine [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenhydramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphenhydramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenhydramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENHYDRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GTS82S83M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIPHENHYDRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diphenhydramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161-162, Crystals from absolute alcohol + ether; mp: 166-170 °C; bitter taste; pH of 1% aqueous solution about 5.5; 1 g dissolves in: 1 mL water, 2 mL alcohol, 50 mL acetone, 2 mL chloroform; very slightly soluble in benzene, ether. Slowly darkens on exposure to light. Stable under ordinary conditions. /Diphenhydramine hydrochloride/, 168 °C
Record name Diphenhydramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIPHENHYDRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diphenhydramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological Mechanisms and Receptor Interactions of Diphenhydramine

Histamine (B1213489) H1 Receptor Antagonism

The most well-characterized pharmacological action of diphenhydramine is its interaction with the histamine H1 receptor. This interaction is responsible for its anti-allergic effects. wikipedia.orgwikipedia.org

Competitive Antagonism and Inverse Agonism at H1 Receptors

Historically, drugs like this compound were classified as simple competitive antagonists at the H1 receptor, meaning they were thought to block the binding of histamine without eliciting a response themselves. patsnap.com However, current understanding reveals a more complex mechanism. Histamine H1 receptors, like many G-protein-coupled receptors (GPCRs), can exist in an equilibrium between an inactive (R) and an active (R*) conformation. nih.gov This equilibrium allows for a certain level of basal, histamine-independent receptor activity, known as constitutive activity. nih.gov

This compound is now understood to function primarily as an inverse agonist. wikipedia.orgwikipedia.orgpatsnap.com Instead of only blocking the agonist (histamine), an inverse agonist preferentially binds to and stabilizes the inactive conformation of the H1 receptor. nih.govpatsnap.comdroracle.ai This action shifts the conformational equilibrium away from the active state, thereby reducing the receptor's basal activity even in the absence of histamine. nih.gov This not only prevents histamine-induced activation but also actively turns off the receptor's constitutive signaling, providing a more comprehensive blockade of the histamine-driven response. patsnap.com

TermMechanism of ActionEffect on Receptor Activity
Antagonist (Neutral) Binds to the receptor, preventing agonist binding, but has no effect on the receptor's basal activity.Blocks agonist-induced response.
Inverse Agonist (e.g., this compound) Binds to and stabilizes the inactive conformation of the receptor. nih.govBlocks agonist-induced response and reduces constitutive (basal) activity. nih.gov

H1 Receptor Distribution and Functional Implications

Histamine H1 receptors are widely distributed throughout the human body, and their location dictates the physiological and pathological effects of histamine. wikipedia.orgnih.gov Consequently, the antagonism of these receptors by this compound leads to a broad range of effects.

Peripheral Tissues : In the periphery, H1 receptors are found on vascular endothelial cells, smooth muscle cells, and sensory nerve endings. wikipedia.orgwikipedia.org Histamine binding here causes vasodilation, increased capillary permeability (leading to edema and swelling), and stimulation of sensory nerves (causing itching and pain). wikipedia.org this compound reverses these effects, reducing the symptoms of allergic reactions. wikipedia.org

Central Nervous System (CNS) : As a first-generation antihistamine, this compound readily crosses the blood-brain barrier. wikipedia.orgsmpdb.ca In the CNS, histaminergic neurons, particularly in the tuberomammillary nucleus, play a crucial role in regulating the sleep-wake cycle. wikipedia.org By blocking H1 receptors centrally, this compound inhibits the wake-promoting effects of histamine, leading to its characteristic sedative effect. wikipedia.orgwikipedia.org

Cardiac Tissue : H1 receptors are expressed in the heart. wikipedia.org Their activation can influence cardiac function.

Gastrointestinal Tract : The presence of H1 receptors in the GI tract means histamine can influence gut motility. nih.govyoutube.com

Immune Cells : H1 receptors are found on various immune cells, including mast cells, dendritic cells, and lymphocytes, where they play a role in modulating immune and inflammatory responses. nih.govnih.gov

Uterus and Respiratory Smooth Muscles : H1 receptors on smooth muscle cells in the bronchi and uterus mediate contraction. nih.govwikipedia.org this compound's antagonism at these sites can lead to muscle relaxation.

Vascular Endothelial Cells : Activation of H1 receptors on endothelial cells leads to the contraction of these cells, increasing vascular permeability. droracle.ai this compound blocks this effect, reducing plasma extravasation and edema. droracle.ai

Tissue/Cell TypeFunction of H1 Receptor ActivationImplication of this compound Antagonism
Vascular Endothelial Cells Increased permeability, vasodilation. wikipedia.orgReduced swelling, redness, and edema. wikipedia.org
Central Nervous System (CNS) Promotes wakefulness. wikipedia.orgSedation, drowsiness. wikipedia.org
Respiratory Smooth Muscles Bronchoconstriction. wikipedia.orgBronchodilation.
Sensory Nerve Endings Itching, pain. wikipedia.orgRelief from itching and pain.
Immune Cells Modulation of inflammatory response. nih.govAnti-inflammatory effects.
Gastrointestinal Tract Smooth muscle contraction. nih.govReduced gut motility.

Molecular Biology of H1 Receptor Interaction

The interaction between this compound and the H1 receptor is a complex process governed by binding kinetics, signal transduction pathways, and specific molecular contact points within the receptor's structure.

The efficacy and duration of action of an antihistamine are influenced by its binding kinetics, specifically the rates of association (kon) and dissociation (koff) from the receptor. nih.gov The ratio of these rates (koff/kon) determines the binding affinity (Kd). nih.gov The residence time (1/koff) of a drug at its receptor is increasingly recognized as a critical factor for in vivo efficacy. nih.govresearchgate.net this compound is considered a prototypical short residence time antihistamine, which contrasts with second-generation antihistamines that often exhibit longer residence times. researchgate.net

The histamine H1 receptor is a G-protein-coupled receptor that primarily signals through the Gαq/11 family of G-proteins. wikipedia.orgnih.gov When histamine binds and activates the receptor, the Gαq/11 subunit dissociates and activates the enzyme phospholipase C (PLC). wikipedia.orgnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.canih.gov

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov The increase in intracellular calcium, along with DAG, activates various downstream signaling cascades, including protein kinase C (PKC), which ultimately leads to the physiological responses associated with histamine, such as smooth muscle contraction and increased vascular permeability. smpdb.canih.gov

By acting as an inverse agonist, this compound stabilizes the H1 receptor in its inactive state, preventing its coupling to Gαq/11 and thereby inhibiting the entire PLC/IP3/DAG signaling pathway. smpdb.canih.gov This blockade prevents the release of intracellular calcium and is the fundamental mechanism by which this compound mitigates allergic and inflammatory responses at the cellular level. smpdb.ca

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the H1 receptor that are critical for ligand binding. The orthosteric binding pocket is located between the transmembrane (TM) helices of the receptor. acs.org

Key interactions for antagonists like this compound involve residues within several TM domains, notably TM3 and TM5. nih.gov A crucial interaction for all biogenic amine receptors, including the H1 receptor, is a salt bridge formed between the protonated amine of the ligand and a highly conserved aspartate residue, Asp107, in TM3. acs.orgnih.gov Mutation of this residue to alanine (D107A) has been shown to abolish ligand binding, highlighting its importance. nih.gov

Additionally, aromatic and hydrophobic residues in TM5, such as Phe199, and in TM6, such as Trp428 (the "toggle switch" residue) and Phe432, form a hydrophobic cavity that accommodates parts of the antagonist molecule, like the methoxyphenyl group of mepyramine (a similar H1 antagonist). nih.govnih.gov this compound, with its two phenyl rings, is thought to engage in similar hydrophobic interactions within this pocket, stabilizing its bound state. nih.gov These studies confirm that antagonist binding occurs deep within the receptor, physically blocking the conformational changes required for activation. nih.gov

Anticholinergic Properties and Muscarinic Receptor Antagonism

A significant aspect of this compound's pharmacology is its potent antimuscarinic activity. wikipedia.orgquora.com This property stems from its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, which contributes to both some of its therapeutic applications and its characteristic side effects. nih.govdrugbank.comdroracle.ai

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors. wikipedia.orgnih.gov This means it binds to these receptors, thereby preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating a cellular response. juniperpublishers.comwikipedia.org The structural similarity between the H1 receptor and muscarinic receptors is thought to underlie this cross-reactivity. nih.govdrugbank.com By occupying the receptor site, this compound effectively blocks the actions of acetylcholine. This antagonism is a key factor in its use as an antiparkinsonian agent, as it helps to correct the imbalance of dopamine (B1211576) and acetylcholine levels in the brain. wikipedia.orgquora.comdrugbank.com Studies have demonstrated that this compound is a competitive inhibitor of muscarinic receptor-mediated effects in various tissues, including the heart. drugbank.com

Receptor TargetAction of this compoundPrimary Consequence
Muscarinic Acetylcholine Receptors (M1-M5)Competitive AntagonistInhibition of acetylcholine-mediated signaling

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, allowing it to exert significant effects on the central nervous system (CNS). nih.govdrugbank.comalzdiscovery.org Centrally, its antagonism of muscarinic receptors contributes to its sedative effects and its utility in managing extrapyramidal symptoms. wikipedia.orgnih.gov The anti-vertigo and anti-emetic actions of this compound are also attributed to a central antimuscarinic effect on the vestibular apparatus and the vomiting center in the midbrain. drugbank.comnih.gov

Peripherally, the anticholinergic actions of this compound manifest in various ways. patsnap.com Blockade of muscarinic receptors in the parasympathetic nervous system can lead to effects such as dry mouth, thickening of bronchial secretions, urinary retention, and constipation. droracle.aidrugbank.com Its action on muscarinic receptors in the heart can lead to tachycardia. drugbank.com

LocationEffect of Muscarinic AntagonismClinical Manifestation
Central Nervous System (CNS)Blockade of muscarinic receptors in the brainSedation, anti-nausea, anti-vertigo, management of Parkinsonian tremors wikipedia.orgdrugbank.comnih.gov
Peripheral Nervous SystemBlockade of parasympathetic signalsDry mouth, urinary retention, constipation, increased heart rate droracle.aidrugbank.com

By interfering with acetylcholine signaling, this compound can impact numerous physiological functions. Acetylcholine is a critical neurotransmitter for processes such as memory formation, learning, and attention. alzdiscovery.org Consequently, the central anticholinergic activity of this compound can impair these cognitive functions. alzdiscovery.org This interference with acetylcholine-regulated functions is a key reason why first-generation antihistamines like this compound are considered high-risk medications for older adults, who may be more susceptible to confusion and cognitive decline. droracle.aialzdiscovery.org The sedative properties of the drug are also linked to its ability to block the action of acetylcholine, which plays a role in regulating the sleep-wake cycle. patsnap.com

Interactions with Other Neurotransmitter Systems

Beyond its well-documented effects on histaminergic and cholinergic systems, this compound has been shown to interact with other major neurotransmitter systems, which may contribute to its broader pharmacological profile. drugbank.comnih.gov

Research indicates that this compound can modulate the dopaminergic system. drugbank.comnih.gov Studies in animal models have shown that this compound can elicit a pattern of dopamine (DA) transmission stimulation similar to that of cocaine, with notable effects in the nucleus accumbens, a key brain region involved in reward and motivation. nih.govnih.gov The mechanism for this effect is thought to be related to actions at the dopamine transporter, though this is not considered its primary mode of action. nih.govnih.gov This interaction with the dopaminergic system is distinct from its H1 receptor antagonism. nih.gov

This compound has also been implicated in the modulation of the norepinephrine system. drugbank.comnih.gov Some research has suggested that this compound can have a minor inhibitory effect on the reuptake of norepinephrine. nasa.gov This action could potentially lead to an increase in the synaptic concentration of norepinephrine, although this effect is considered to be weak compared to its other receptor activities. nasa.gov Co-administration with other sympathomimetic agents that also affect the norepinephrine system warrants caution due to the potential for additive effects on heart rate and blood pressure. drugs.com

Serotonergic System Modulation

While primarily recognized for its antihistaminic and anticholinergic properties, this compound also modulates the serotonergic system. At higher concentrations, it has been shown to inhibit the presynaptic reuptake of serotonin (B10506), which can lead to increased levels of this neurotransmitter in the central nervous system. nih.govresearchgate.net This action is attributed to its ability to bind with the serotonin transporter. researchgate.net

Preclinical data have demonstrated that this compound can potentiate serotonin activity. researchgate.net This interaction with the serotonergic system is clinically significant, as the use of high-dose this compound, particularly in conjunction with other serotonergic medications like selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), has been associated with the development of serotonin syndrome. nih.govresearchgate.net This condition arises from excessive serotonergic activity in the central nervous system. nih.gov

Opioid System Involvement

This compound exhibits significant interactions with the opioid system, which has led to its use as an adulterant in illicit drug supplies and its involvement in opioid-related overdose deaths. cdc.govcfsre.org It has been found combined with opioids such as heroin and, more recently, illicitly manufactured fentanyls. cdc.govcfsre.org

The involvement of this compound with opioids is multifaceted. It is sometimes used to mitigate opioid-related side effects, such as pruritus (itching) that can result from histamine release. cdc.gov More significantly, this compound potentiates the analgesic and sedative effects of narcotic opioids. cfsre.orgnih.gov One study in rats demonstrated that this compound markedly potentiated the analgesic effect of morphine. nih.gov This potentiation can dangerously enhance the sedative properties of opioids, leading to an increased risk of respiratory depression, a common cause of mortality in opioid overdoses. pharmacist.com Data from 2019–2020 in the United States revealed that the majority of antihistamine-involved overdose deaths also involved opioids. cdc.govpainmedicinenews.com

Co-involvement of this compound in Opioid Overdose Deaths (2019-2020)
Drug CombinationPercentage of DeathsPrimary Opioid Involved
Antihistamine-Involved Deaths with Opioids82.8% painmedicinenews.comIllicitly Manufactured Fentanyls cdc.gov
This compound-Involved Deaths with Opioids82.7% painmedicinenews.comIllicitly Manufactured Fentanyls cdc.gov

Sodium Channel Blocking Activity

Beyond its effects on histamine and acetylcholine receptors, this compound also functions as a potent sodium channel blocker. consensus.appdrugbank.com This activity is the basis for its clinically utilized local anesthetic properties. consensus.appnih.gov The mechanism involves the inhibition of neuronal voltage-gated sodium (Na+) channels, which prevents the propagation of nerve impulses. consensus.app

Mechanism of Type IA Sodium Channel Blockade

The sodium channel blocking activity of this compound resembles that of Type IA antiarrhythmic agents. nih.gov The primary mechanism is a state-dependent blockade, where the drug exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state. consensus.appnih.gov Research has shown that this compound selectively binds to the inactivated Na+ channels. nih.gov

The dissociation constant (Kd), a measure of affinity, highlights this selectivity. The Kd for the interaction between this compound and the inactivated sodium channel is approximately 10 µM, whereas for the resting channel, it is over 300 µM. nih.govresearchgate.net This indicates a roughly 30-fold greater affinity for the channel in its inactivated conformation. This preferential binding slows the rate of recovery of the channels from inactivation, thereby reducing neuronal excitability. The molecular structure of this compound, specifically its two phenyl groups, is considered crucial for this interaction with the sodium channel. nih.gov

Binding Affinity of this compound for Sodium Channel States
Sodium Channel StateDissociation Constant (Kd)
Inactivated State~10 µM nih.govresearchgate.net
Resting State>300 µM nih.govresearchgate.net

Cardiac Electrophysiological Implications

The ion channel blocking properties of this compound have significant implications for cardiac electrophysiology, particularly in overdose settings. nih.govviamedica.pl The blockade of fast sodium channels in cardiac myocytes slows the initial, rapid depolarization of the cardiac action potential (Phase 0). nih.govviamedica.pl On an electrocardiogram (ECG), this effect manifests as a widening of the QRS complex. cfsre.orgplu.mx

Furthermore, at higher concentrations, this compound also inhibits the delayed rectifier potassium channels (specifically the Ikr current), which are crucial for cardiac repolarization. nih.govviamedica.plresearchgate.net This inhibition prolongs the duration of the action potential, which is reflected on the ECG as a prolongation of the QT interval. nih.govnih.gov

The dual effect of sodium and potassium channel blockade creates a pro-arrhythmic environment. viamedica.pl Significant prolongation of the QT interval can lead to a life-threatening polymorphic ventricular tachycardia known as torsades de pointes (TdP). nih.govresearchgate.netnih.gov These cardiotoxic effects are dose-dependent, with a critical dose for toxicity often cited as being greater than 1.0 gram. nih.govviamedica.pl

Cardiac Electrophysiological Effects of this compound
Ion Channel BlockedElectrophysiological EffectECG Manifestation
Fast Sodium (Na+) ChannelsSlowing of Phase 0 depolarization nih.govviamedica.plQRS widening cfsre.orgplu.mx
Delayed Rectifier Potassium (K+) Channels (Ikr)Prolongation of action potential duration nih.govviamedica.plQT prolongation nih.govnih.gov

Pharmacokinetics and Pharmacodynamics of Diphenhydramine

Absorption and Bioavailability Studies

The absorption of diphenhydramine following oral administration is rapid, leading to a relatively swift onset of action. However, its systemic availability is subject to considerable first-pass metabolism.

Oral Bioavailability and Peak Plasma Concentration (Cmax)

The oral bioavailability of this compound is reported to be in the range of 40% to 60%, with some studies indicating it can be as high as 72% (±8%). nih.govnih.gov This variability is largely attributed to significant presystemic metabolism in the liver. Following oral administration, peak plasma concentrations (Cmax) are typically achieved within 1.5 to 3 hours. nih.govnih.govresearchgate.net In one study involving healthy volunteers who received a single 50 mg oral dose, the peak plasma level was 66 ng/mL, reached at 2.3 hours post-administration. nih.gov Another study reported peak serum levels of 53 to 61 ng/mL between 2.0 and 2.5 hours after a 50 mg dose. nih.gov

ParameterValueReference
Oral Bioavailability40% - 72% nih.govnih.gov
Time to Peak Plasma Concentration (Tmax)1.5 - 3 hours nih.govnih.govresearchgate.net
Peak Plasma Concentration (Cmax) after 50 mg dose53 - 66 ng/mL nih.govnih.gov

Absorption from Gastrointestinal Tract

This compound is well-absorbed from the gastrointestinal tract following oral administration. umich.edu Its absorption is influenced by extracellular pH. Studies using human intestinal Caco-2 cell monolayers have shown that this compound accumulation is greater at a more neutral pH (7.4) compared to more acidic conditions (pH 6.5 and 5.5). This suggests the involvement of a pH-dependent transport system in its intestinal absorption. The uptake of this compound in these cells is a temperature-dependent and saturable process, indicating a carrier-mediated mechanism.

Distribution Studies

Once absorbed into the systemic circulation, this compound is widely distributed throughout the body, including the central nervous system.

Volume of Distribution

The volume of distribution (Vd) of this compound is extensive, indicating significant tissue uptake. Reported values for Vd in healthy adults range from 3.3 to 6.8 L/kg. researchgate.netresearchgate.net One study reported a Vd of 4.5 L/kg following intravenous administration. nih.gov Another source cites a larger Vd of 17 L/kg. nih.gov This large volume of distribution is consistent with a lipophilic compound that readily partitions into tissues.

Plasma Protein Binding

This compound is highly bound to plasma proteins, primarily albumin. The extent of plasma protein binding is approximately 98%. nih.gov Another study found the plasma protein binding to be around 86.1% (± 2.3%), and this was not found to be altered by increasing drug concentrations. nih.gov

ParameterValueReference
Volume of Distribution (Vd)3.3 - 17 L/kg nih.govnih.govresearchgate.netresearchgate.net
Plasma Protein Binding86.1% - 98% nih.govnih.gov

Blood-Brain Barrier Penetration and Transport Mechanisms

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier (BBB), which accounts for its prominent central nervous system effects, such as sedation. nih.govdrugbank.com The transport of this compound across the BBB is not solely dependent on passive diffusion. Research indicates the involvement of a carrier-mediated transport system. nih.govnih.goviaea.org

Studies have identified a proton-coupled organic cation (H+/OC) antiporter as a key mechanism for this compound transport into the brain. nih.govnih.govmdpi.com This transport is saturable, following Michaelis-Menten kinetics. nih.govbohrium.com In the therapeutic plasma concentration range, this carrier-mediated influx is estimated to account for approximately 77% of this compound's entry into the brain, with passive diffusion contributing the remaining 23%. nih.govbohrium.com The transport is sensitive to changes in pH and can be inhibited by other substrates of the transporter, such as clonidine. nih.govnih.gov However, it does not appear to be significantly affected by inhibitors of other transporters like MATE1, OCT/OCTN, P-glycoprotein, or BCRP. nih.gov

Furthermore, there is evidence suggesting the presence of a transporter-mediated efflux mechanism for this compound from the brain. nih.gov Co-administration with propranolol, for instance, has been shown to increase this compound concentrations in the cerebrospinal fluid and brain extracellular fluid, potentially by inhibiting this efflux transporter. nih.gov

Metabolism and Biotransformation

First-Pass Metabolism in the Liver

Following oral administration, this compound undergoes rapid and extensive first-pass metabolism in the liver. drugbank.comnih.govdroracle.aiucsc.edu This initial metabolic process significantly reduces the amount of unchanged drug that reaches systemic circulation. youtube.comdroracle.ai The oral bioavailability of this compound is estimated to be in the range of 40% to 60%, a direct consequence of this substantial first-pass effect. drugbank.com

Cytochrome P450 Isoenzyme Involvement (e.g., CYP2D6, CYP1A2, CYP2C9, CYP2C19)

The metabolism of this compound is primarily carried out by the cytochrome P450 (CYP450) enzyme system in the liver. youtube.comdroracle.aiucsc.edu Several specific P450 isozymes have been identified as being involved in its biotransformation. drugbank.comnih.govbohrium.comresearchgate.netsemanticscholar.org The main enzymes responsible for this compound metabolism are CYP2D6, CYP1A2, CYP2C9, and CYP2C19. drugbank.comdroracle.ainih.govbohrium.comresearchgate.netdrugbank.com

Among these, CYP2D6 is considered the primary enzyme, demonstrating the highest affinity for this compound as a substrate. drugbank.comdroracle.ainih.govbohrium.comsemanticscholar.org The other isoenzymes, CYP1A2, CYP2C9, and CYP2C19, are considered low-affinity components in its metabolism. nih.govbohrium.comsemanticscholar.org this compound itself has been shown to be a potent inhibitor of CYP2D6. nih.govresearchgate.netdrugbank.com

Interactive Data Table: Cytochrome P450 Isozymes in this compound Metabolism

IsoenzymeAffinityRole
CYP2D6HighPrimary
CYP1A2LowSecondary
CYP2C9LowSecondary
CYP2C19LowSecondary

N-demethylation as Primary Metabolic Pathway

The principal metabolic pathway for this compound is N-demethylation. drugbank.comnih.govbohrium.comresearchgate.netsemanticscholar.org This process occurs in two successive steps. drugbank.comyoutube.com First, this compound is demethylated to form its primary metabolite, N-desmethylthis compound. drugbank.com This metabolite is then further demethylated to N,N-didesmethylthis compound. drugbank.com

Following these demethylation steps, the resulting metabolites can undergo further biotransformation. For instance, the N,N-didesmethyl metabolite can be oxidized to form diphenylmethoxyacetic acid. drugbank.comyoutube.com The metabolites are also conjugated with glycine (B1666218) and glutamine before being excreted in the urine. drugbank.comyoutube.com

Metabolite Conjugation (e.g., glycine, glutamine)

Following the primary metabolic transformations of this compound, which include successive N-demethylations and oxidation, the resulting metabolites undergo further conjugation reactions. drugbank.comnih.gov Specifically, the carboxylic acid metabolite, diphenylmethoxyacetic acid, is conjugated with the amino acids glycine and glutamine. drugbank.comnih.gov This conjugation process is a common metabolic pathway for aromatic and arylalkyl acids. uomustansiriyah.edu.iq These conjugated metabolites are then prepared for excretion from the body. drugbank.comnih.gov

Elimination Studies

The elimination of this compound and its metabolites occurs primarily through the kidneys via urine. drugbank.comnih.govnih.gov The majority of the drug is excreted in the form of its metabolites, with most of this urinary excretion taking place within the first 24 to 48 hours after administration. nih.gov A very small fraction of a single dose, approximately 1% to 2%, is excreted as the unchanged parent drug in the urine. drugbank.comnih.govnih.gov

Renal clearance (CLr) is a measure of the volume of plasma from which a substance is completely removed by the kidneys per unit of time. For this compound, the renal clearance has been reported to be 0.01 L/h/kg. mdpi.comresearchgate.net

Research into the developmental disposition of this compound has provided further insights into its renal clearance. A study in lambs demonstrated significant age-related differences in the renal clearance of both this compound and its metabolite, diphenylmethoxyacetic acid (DPMA). nih.gov These findings suggest that the mechanisms involved in urinary drug excretion, such as tubular secretion and reabsorption, develop at different rates. nih.gov

Table 1: Research Findings on this compound Renal Clearance in an Animal Model

Subject Group This compound (DPHM) Renal Clearance (mL/min/kg) Diphenylmethoxyacetic acid (DPMA) Renal Clearance (mL/min/kg)
Postnatal Lambs (15 days) >1.80 ± 1.24 0.02 ± 0.02
Postnatal Lambs (2 months) 0.26 ± 0.17 0.05 ± 0.01
Adult Sheep 0.012 ± 0.005 0.53 ± 0.19

Data sourced from a study on developing lambs, illustrating age-related variability. nih.gov

The elimination half-life of a drug is the time it takes for the concentration of the drug in the plasma to be reduced by half. For this compound, this parameter exhibits significant variability, influenced by factors such as age and organ function. californiaprimerecovery.com In healthy adults, the elimination half-life is reported to range from 2.4 to 9.3 hours. drugbank.com However, this can be prolonged in individuals with conditions like liver cirrhosis. drugbank.com

Age is a primary determinant of half-life variability. californiaprimerecovery.comaddictionresource.com Studies have consistently shown that the half-life is shorter in children and progressively increases in adults and the elderly. addictionresource.comnih.gov

Table 2: Elimination Half-Life of this compound Across Different Age Groups

Age Group Approximate Elimination Half-Life (hours)
Pediatric Patients 5.4
Adult Patients 9.2
Elderly Patients 13.5

Values represent approximate or average half-lives reported in pharmacokinetic studies. addictionresource.comnih.gov

Pharmacodynamic Modeling and Exposure-Response Relationships

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. wikipedia.org These models are mechanistic, incorporating anatomical, physiological, and biochemical data to simulate the movement and fate of a drug within the body. wikipedia.orgepa.gov PBPK models offer an advantage over classical pharmacokinetic models by allowing for the extrapolation of drug behavior across different species, doses, and patient populations, such as those with varying ages or disease states. nih.gov

PBPK modeling has been applied to this compound to better understand its pharmacokinetics and predict its systemic exposure. One study focused on developing a PBPK model for this compound to anticipate its exposure in pediatric populations by leveraging data from adult studies. mdpi.com This approach aims to understand developmental variations in pharmacokinetics and can assist healthcare professionals in promoting therapeutic efficacy and minimizing side effects among children. mdpi.com Such models are often developed using specialized software, like PK-Sim, to consolidate drug-specific parameters with population data. mdpi.comresearchgate.net

Furthermore, PBPK models have been used to analyze exposure-response relationships in specific scenarios. For instance, a PBPK model was used to estimate plasma concentrations in two patients who had taken overdoses of this compound. researchgate.net The results showed that the modeled plasma concentrations were consistent with the observed values, demonstrating the model's potential utility in clinical toxicology. researchgate.net

Correlation of Pharmacokinetics and Pharmacodynamics

The relationship between the concentration of this compound in the plasma and its observable effects (pharmacodynamics) is a critical aspect of its clinical profile. Studies have consistently demonstrated a positive correlation between plasma this compound levels and its sedative and antihistamine effects. nih.govsemanticscholar.org However, the intensity and duration of these effects can vary among individuals.

Research involving healthy volunteers has shown that after a 50 mg oral dose, feelings of drowsiness were significant for up to 6 hours, while measurable mental impairment was apparent for a shorter duration of approximately 2 hours. nih.gov Despite this difference in duration, the concentration-effect relationship for both drowsiness and mental impairment follows a parallel course. nih.gov This suggests that while different concentrations of the drug are needed to elicit these two responses, they are likely manifestations of the same underlying pharmacological action on the central nervous system.

Interestingly, there appears to be a therapeutic window where the desired antihistamine effects can be achieved without significant sedation. A plasma concentration range of 25 to 50 ng/ml has been identified within which a significant reduction in histamine-induced skin wheal diameter is observed, but significant sedation is not yet prominent. nih.govresearchgate.net This highlights the dose-dependent nature of this compound's central nervous system effects.

Further studies have explored the impact of this compound on complex tasks such as driving. Research using driving simulators has found that this compound can impair driving performance to a greater extent than alcohol. nih.govcbc.ca A noteworthy finding from these studies is that a person's subjective feeling of drowsiness is not a reliable predictor of the actual level of driving impairment. nih.govjwatch.org This disconnect between self-perception and objective performance impairment underscores a significant safety concern.

The following table summarizes the relationship between this compound's plasma concentration and its effects:

Plasma Concentration Range (ng/mL)Associated Pharmacodynamic EffectsSource
25 - 50Significant antihistamine effect without significant sedation. nih.govresearchgate.net
30.4 - 41.5Threshold for subjective feelings of drowsiness. nih.gov
58.2 - 74.4Threshold for measurable mental impairment. nih.gov

Thresholds for Pharmacological Effects (e.g., drowsiness, mental impairment)

The onset and intensity of this compound's pharmacological effects are closely linked to its concentration in the plasma. Research has established apparent concentration thresholds at which specific effects, such as drowsiness and mental impairment, become evident.

For the induction of drowsiness, the apparent plasma concentration threshold has been identified in the range of 30.4 to 41.5 ng/ml. nih.gov Below this range, individuals are less likely to experience significant feelings of sleepiness.

A higher concentration is required to produce measurable cognitive and psychomotor deficits. The threshold for mental impairment, as assessed by tools like driving simulators and digit symbol substitution scores, is estimated to be between 58.2 and 74.4 ng/ml. nih.gov This indicates that a greater level of the drug is needed to affect cognitive functions compared to what is needed to cause subjective drowsiness.

It is important to note that a lower dose, such as 25 mg of this compound, may not produce any detectable pharmacodynamic effects on psychomotor performance, sedation, mood, or memory in either young or elderly individuals, even though the drug is present in the plasma. nih.gov This suggests that for certain effects, a critical concentration threshold must be surpassed.

The cognitive domains affected by this compound are broad and include deficits in alertness, attention, working memory, and executive function. nih.govalzdiscovery.org Studies have shown that this compound can significantly impair performance on tests of divided attention, vigilance, and reaction speed. nih.gov The impairment of such functions is a direct consequence of its antagonist activity at histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors in the central nervous system. alzdiscovery.orgreddit.com

The table below outlines the established plasma concentration thresholds for key pharmacological effects of this compound.

Pharmacological EffectPlasma Concentration Threshold (ng/mL)Source
Drowsiness30.4 - 41.5 nih.gov
Mental Impairment58.2 - 74.4 nih.gov

Neuropharmacological and Cognitive Effects of Diphenhydramine

Central Nervous System Depressant Effects

The CNS depressant effects of diphenhydramine are a hallmark of its pharmacological profile. These effects are primarily mediated by its interaction with histamine (B1213489) H1 receptors in the brain, leading to sedation and alterations in sleep patterns.

This compound's sedative effect stems from its role as a competitive antagonist of histamine H1 receptors in the central nervous system. nih.gov As a first-generation antihistamine, it is highly lipophilic, allowing it to easily cross the blood-brain barrier. nih.gov Once in the CNS, it binds to H1 receptors, blocking the action of histamine, a neurotransmitter that promotes wakefulness. alzdiscovery.orgtakesonnet.com By inhibiting histamine's effects, this compound reduces neuronal activity, leading to drowsiness and sedation. nih.govyoutube.com This mechanism is the basis for its use as a sleep aid. nih.gov this compound acts as an inverse agonist at the H1 receptor, reversing the effects of histamine on capillaries and reducing allergic symptoms, while its action on central H1 receptors results in drowsiness. nih.govwikipedia.org

The sedative properties of this compound are also linked to its anticholinergic activity, where it blocks muscarinic acetylcholine (B1216132) receptors. youtube.comwikipedia.org This action can further contribute to its CNS depressant effects.

Key Mechanisms of this compound-Induced Sedation

MechanismReceptorEffectOutcome
H1 Receptor AntagonismHistamine H1 ReceptorBlocks the action of histamine in the CNSReduced wakefulness, drowsiness, sedation
Anticholinergic ActivityMuscarinic Acetylcholine ReceptorBlocks the action of acetylcholineContributes to CNS depression

This compound's impact on sleep architecture is complex. While it can reduce the time it takes to fall asleep (sleep latency), its effects on the different stages of sleep are not always beneficial. jst.go.jpmdpi.com Some studies suggest that this compound may not significantly increase slow-wave sleep, which is a deep, restorative stage of sleep. alzdiscovery.orgtakesonnet.com In fact, it has been found to prolong the latency to rapid eye movement (REM) sleep and decrease the percentage of REM sleep. mdpi.com

Research has shown that first-generation H1-antagonists like this compound can decrease sleep latency and increase the duration of slow-wave sleep. jst.go.jp However, other studies have indicated that while it may improve sleep efficiency and total sleep time, it can also disrupt the normal sleep-wake cycle and reduce the amount of deep sleep and REM sleep. droracle.ai The suppression of REM sleep is a notable effect of some antihistamine-based sedatives. backpackinglight.com

The drowsiness and fatigue induced by this compound can be assessed through both subjective and objective measures. Subjective assessments often involve questionnaires where individuals rate their feelings of sleepiness, drowsiness, and fatigue. dtic.mil

Objective assessments can include:

Electroencephalogram (EEG): This measures brain wave activity and can show changes associated with reduced alertness. nih.gov

Performance-based tests: These tasks measure cognitive functions that are sensitive to sedation, such as reaction time, vigilance, and psychomotor speed. alzdiscovery.org

Evoked Potentials: Measures like the Pattern Reversal Evoked Potential (PREP) can indicate a slowing of visual information processing in the cerebral cortex after this compound administration. karger.com

Studies have consistently shown that this compound leads to increased subjective ratings of sleepiness and fatigue. alzdiscovery.orgdtic.mil Objective measures also demonstrate performance decrements in various cognitive tasks. nih.gov

Cognitive Impairment and Neurocognitive Function

Beyond its sedative effects, this compound can significantly impair cognitive function. This impairment is a direct consequence of its actions on the central nervous system, affecting alertness, attention, and memory.

Numerous studies have demonstrated that this compound impairs alertness, attention, and vigilance. alzdiscovery.org As a CNS depressant, it can cause drowsiness and dizziness, which directly impact an individual's ability to remain alert and focused. nih.govmhmedical.com Research has shown that individuals treated with this compound exhibit significant performance deficits in tasks requiring divided attention and vigilance. nih.gov

Neurophysiological measures, such as event-related potentials recorded via EEG, have shown that this compound reduces the amplitude of alertness-sensitive components, providing objective evidence of its impact on functional alertness. nih.govresearchgate.net

Impact of this compound on Cognitive Performance

Cognitive DomainEffect of this compound
AlertnessDecreased
AttentionImpaired
VigilanceReduced
Divided AttentionSignificant deficits

This compound's anticholinergic properties are believed to be a primary contributor to its negative effects on memory. alzdiscovery.org By blocking muscarinic acetylcholine receptors, it interferes with acetylcholine-regulated functions that are crucial for learning and memory formation. alzdiscovery.orgyoutube.com

Research has shown that this compound can impair various types of memory, including:

Aversive memory alzdiscovery.org

Working memory nih.govalzdiscovery.org

Memory formation alzdiscovery.org

Studies have found that this compound can lead to poorer performance on tasks assessing working memory. nih.govalzdiscovery.org Its effects on episodic memory have also been observed, with a reduction in the neurophysiologic processes underlying this type of memory. nih.govresearchgate.net Long-term use of anticholinergic drugs like this compound has been associated with an increased risk of cognitive decline and dementia. takesonnet.compeoplespharmacy.com

Executive Function and Reaction Time

Research has consistently demonstrated that this compound can impair cognitive functions essential for daily activities. Acute and short-term double-blind, randomized controlled trials have shown that this compound impairs executive function and reaction time. reddit.comalzdiscovery.org These studies indicate that the compound can lead to confusion, impaired memory, and slowed reaction times by blocking acetylcholine receptors, which are critical for cognitive function. youtube.com One study noted that anticholinergic use was associated with poorer executive function. alzdiscovery.org In comparative trials, subjects treated with this compound showed significant performance deficits in tasks measuring working memory and speed, whereas those treated with second-generation antihistamines performed similarly to a placebo group. nih.gov

Slowing of Visual Information Processing

This compound has been shown to slow the brain's processing of visual information. A study examining its effects on the central nervous system used Pattern Reversal Evoked Potential (PREP) to measure this impact. The results indicated significant increases in PREP latencies (N75, P100, and N145) after oral ingestion of this compound. nih.gov This finding suggests that the presence of this compound in the cerebral cortex leads to a deceleration of visual information processing. nih.gov Another study found that this compound produced significant slowing of peak saccadic eye movement velocity (SEV) and an increase in saccade latency, further indicating an impact on the visual processing system. nih.gov

Association with Cognitive Decline and Dementia Risk

A growing body of evidence has linked the use of this compound and other drugs with strong anticholinergic properties to an increased risk of cognitive decline and dementia. optoceutics.comoptoceutics.com Observational studies have reported a higher prevalence of dementia among regular users of anticholinergic drugs compared to non-users. texashealth.org

The cumulative, long-term use of strong anticholinergic medications, including this compound, is associated with a heightened risk for developing dementia. nih.gov A prospective cohort study involving 3,434 older adults found that higher cumulative use of anticholinergic drugs was linked to an increased dementia risk. alzdiscovery.org Another study published in JAMA Internal Medicine followed nearly 3,500 participants aged 65 and older for over a decade and found a significant correlation between the cumulative use of anticholinergic drugs and an increased risk of dementia, including Alzheimer's disease. texashealth.orgelliapp.co The risk was found to increase with higher dosages and longer duration of use; for instance, taking an anticholinergic for the equivalent of three years or more was associated with a 54% higher dementia risk than taking the same dose for three months or less. elliapp.co

Table 1: Summary of Key Studies on Anticholinergic Use and Dementia Risk
StudyNumber of ParticipantsKey FindingCitation
Prospective Cohort Study3,434Higher cumulative anticholinergic drug use was associated with an increased risk for dementia. alzdiscovery.org
JAMA Internal Medicine Study (2015)~3,500A link was found between the cumulative use of anticholinergic drugs over time and an increased risk of dementia, including Alzheimer's disease. texashealth.org
Large Population-Based Study141,740Use of anticholinergic medications was associated with a 26% increase in dementia risk among elderly nursing home residents with depression. alzdiscovery.org

This compound's mechanism of action involves blocking muscarinic acetylcholine receptors. alzdiscovery.orgwikipedia.org Acetylcholine is a vital neurotransmitter for functions such as memory formation, learning, and attention. alzdiscovery.orgoptoceutics.comtexashealth.org By interfering with these acetylcholine-regulated processes, this compound can impair multiple cognitive functions. reddit.comalzdiscovery.org The suppression of acetylcholine over the long term is a leading theory for the increased risk of Alzheimer's disease, as patients with this condition have lower levels of acetylcholine. texashealth.org The use of anticholinergic medications has been associated with poorer memory, reduced cerebral glucose metabolism, and increased brain atrophy. reddit.comalzdiscovery.org

Psychomotor Performance Deficits

The central nervous system effects of this compound extend to psychomotor performance, causing impairments that can affect coordination and reaction-based tasks. nih.gov These deficits are a consequence of the drug's sedative and cognitive-slowing properties. caymanchem.comnih.gov

Automobile Driving Simulator Studies

Studies using driving simulators have provided critical insights into the extent of psychomotor impairment caused by this compound. Research conducted at the University of Iowa found that the driving performance of subjects who took this compound was poorer than when they were legally drunk. sciencedaily.com This study, which also compared effects to the second-generation antihistamine fexofenadine (B15129) and a placebo, revealed that this compound had a greater negative impact on driving than alcohol. swov.nl

Drivers who had taken this compound exhibited significant deficits in lane-keeping and judging the speed of a vehicle ahead. cbc.ca They had more trouble with steering and crossed the centerline more frequently compared to their performance after taking fexofenadine or a placebo. nih.govsciencedaily.com Notably, the study also found that individuals' self-perceived drowsiness was not a reliable predictor of their level of driving impairment, suggesting that users may not be aware of the extent to which their skills are compromised. sciencedaily.comcbc.ca

Table 2: Comparison of Driving Performance in Simulator Study
Substance AdministeredEffect on Driving PerformanceSpecific Impairments NotedCitation
This compoundPoorest performance; greater impairment than alcohol.Difficulty steering, increased centerline crossings, poor "driving coherence" (judging speed of vehicle ahead). sciencedaily.comcbc.ca
Alcohol (0.10 BAC)Poor driving performance.Difficulty steering, increased centerline crossings. nih.govsciencedaily.comcbc.ca
FexofenadineComparable to placebo; no impairment.No significant impairment observed. sciencedaily.com
PlaceboNo impairment.Baseline performance. sciencedaily.comcbc.ca

Tracking Errors and Lapses of Attention

This compound, a first-generation H1 receptor antagonist, is known to impair cognitive functions that are critical for tasks requiring sustained focus. alzdiscovery.org Scientific studies have demonstrated that the use of this compound can result in significant declines in performance on tasks assessing divided attention and vigilance. nih.gov Individuals who have taken this compound may face a heightened risk of attention lapses and notable errors, which can have implications for activities such as driving or operating heavy machinery. nih.govnih.gov

Comparative research involving this compound, second-generation antihistamines, and placebos has consistently highlighted its adverse effects on cognitive abilities. For instance, a study revealed that participants administered this compound exhibited poorer outcomes on tests measuring divided attention, working memory, speed, and vigilance when contrasted with those who received loratadine or a placebo. alzdiscovery.orgnih.gov Another research paper pointed out that a single dose of this compound led to a significant rise in omission errors in comparison to a placebo. alzdiscovery.org These results underscore the compound's potential to cause tracking errors and lapses in attention.

Electroencephalographic (EEG) Studies and CNS Function

Electroencephalographic (EEG) studies offer valuable insights into the effects of this compound on the central nervous system (CNS). As a first-generation antihistamine, it has the ability to cross the blood-brain barrier and influence CNS activities. karger.comnih.gov EEG evaluations have indicated that this compound can modify brain activity. More specifically, it has been observed to augment slow-wave activity in the EEG while diminishing alpha power. karger.com These alterations in brainwave patterns are linked to feelings of drowsiness and sedation. karger.comyoutube.com

Additional investigations utilizing evoked potentials, which gauge the brain's reaction to particular stimuli, have provided more detail on these CNS impacts. Research has demonstrated that this compound can lead to considerable delays in the latencies of pattern reversal evoked potentials (PREP), signaling a deceleration of visual information processing within the cerebral cortex. karger.comnih.gov This slowdown in information processing is a contributing factor to the cognitive and performance impairments seen with this compound consumption. nih.gov It has also been noted that first-generation antihistamines like this compound have the potential to change EEG patterns in children and, in individuals who are more susceptible, may even trigger seizures. nih.gov

Mood and Motivational Changes

The use of this compound has been linked to significant alterations in mood and motivation. Studies have shown that individuals taking this compound may experience increased fatigue and sleepiness, which can have a direct effect on their level of motivation. nih.gov Research findings indicate that participants who took this compound reported lower motivation levels in comparison to those who were given a placebo or a second-generation antihistamine such as loratadine. nih.gov

Beyond a reduction in motivation, this compound can also have an impact on mood. Some studies have documented heightened feelings of tension and fatigue, along with decreased activity levels, following the administration of this compound. nih.gov While there are anecdotal reports from recreational users of mild euphoria, scientific investigation into its potential mood-lifting effects is still in progress. wikipedia.org Conversely, other accounts suggest that it may be a contributing factor to depressed moods for some people. quora.com The sedative properties of the drug can result in a generalized feeling of being "down". quora.com

Study FocusKey Findings on Mood and Motivation
Comparative study with loratadine and placeboThis compound users reported greater fatigue, sleepiness, and lower motivation. nih.gov
Study on subjective effectsThis compound was associated with higher tension, greater fatigue, and lower activity levels. nih.gov
User reports and theoretical actionCan cause a "depressant" effect on the system, blunting feelings, but also has theoretical mood-elevating properties due to weak serotonin (B10506) reuptake inhibition. wikipedia.orgquora.com

Paradoxical Effects and Behavioral Changes

Although this compound is primarily recognized for its sedative qualities, it can also elicit paradoxical reactions, especially in certain individuals or at elevated doses. wikipedia.org These unexpected effects can present as a variety of behavioral shifts, such as agitation, restlessness, anxiety, and akathisia, which is a condition of internal restlessness. wikipedia.orgnih.gov In place of sedation, some people might undergo stimulation of the central nervous system. wikipedia.org

In situations involving overdose or the use of high doses, more severe paradoxical effects can manifest. These may include delirium, hallucinations, and toxic psychosis. drugbank.comnih.gov The anticholinergic characteristics of this compound are thought to be the primary cause of these effects at high concentrations. wikipedia.org There have been documented instances of hallucinations and unusual behavior after the ingestion of large quantities of the compound. nih.gov The exact mechanism behind this paradoxical excitation is not yet fully comprehended, but a few case reports have hinted at a potential connection with individuals who are CYP2D6 ultrarapid metabolizers, suggesting that the drug might be converted into an excitatory substance at an accelerated rate in these individuals. nih.gov

Complex Sleep Behaviors

The use of this compound has been linked to complex sleep behaviors (CSBs), which are activities typically performed while awake but occur in a state resembling sleep, with the individual having little to no recollection of the event upon waking. nih.gov Such behaviors may encompass sleepwalking and sleep-related eating. researchgate.netresearchgate.net

While CSBs are more frequently linked to specific prescription sleep medications, this compound has been pinpointed as a possible contributing factor, particularly when taken with other depressants of the central nervous system. researchgate.netresearchgate.net For instance, a case was documented in which this compound seemed to initiate sleepwalking and sleep-related eating in a person who had been stable on zolpidem. researchgate.netresearchgate.net It is known that this compound can alter the structure of sleep, including the suppression of REM sleep, which might elevate the risk of engaging in such behaviors. researchgate.net A sleep-related eating disorder (SRED) is a distinct form of parasomnia marked by repeated, involuntary episodes of eating during sleep, and certain medications have been recognized as potential triggers. nih.govclevelandclinic.org

Research on Adverse Drug Reactions and Toxicity of Diphenhydramine

Anticholinergic Syndrome Manifestations

Overdose or toxicity of diphenhydramine frequently leads to the anticholinergic toxidrome, a constellation of symptoms resulting from the blockade of muscarinic receptors. nih.govmedscape.com Common manifestations include dry mucous membranes (dry mouth), blurred vision due to cycloplegia (paralysis of the ciliary muscle of the eye), and mydriasis (pupil dilation). nih.govmedscape.commdpi.com Inhibition of parasympathetic activity also affects the urinary and gastrointestinal systems, leading to urinary retention and constipation or decreased bowel sounds. nih.govmdpi.com Furthermore, a notable cardiovascular sign of anticholinergic syndrome is an increased heart rate, or tachycardia. nih.govvirginia.edu

SystemManifestationDescription
OcularBlurred VisionCaused by paralysis of the ciliary muscle, preventing accommodation for near vision.
OcularMydriasis (Pupil Dilation)Blockade of acetylcholine's constrictor effect on the iris muscle.
Secretory GlandsDry Mouth (Xerostomia)Inhibition of salivary gland secretion.
CardiovascularTachycardia (Increased Heart Rate)Blockade of vagal nerve input to the heart, which normally slows the heart rate.
GastrointestinalConstipationReduced motility of the gastrointestinal tract.
GenitourinaryUrinary RetentionInhibition of bladder detrusor muscle contraction.

Cardiovascular Adverse Effects

The cardiovascular toxicity of this compound is a significant concern, particularly in overdose situations. These effects are primarily due to the blockade of cardiac sodium and potassium channels. virginia.edunih.govnih.gov

This compound can induce several types of cardiac arrhythmias. It is known to block the fast sodium channels and, at higher concentrations, the repolarizing potassium channels. nih.govnih.govviamedica.pl This action can lead to a prolongation of the QT interval on an electrocardiogram (ECG). nih.govnih.govnih.gov A prolonged QT interval increases the risk of a life-threatening polymorphic ventricular tachycardia known as torsades de pointes. nih.govnih.govviamedica.pl Additionally, the blockade of sodium channels can result in a widening of the QRS complex, which may lead to decreased cardiac contractility and hypotension. nih.govvirginia.edu

ECG FindingUnderlying MechanismPotential Consequence
QT ProlongationBlockade of the delayed rectifier potassium current (Ikr). viamedica.plIncreased risk of Torsades de Pointes. nih.govnih.gov
Torsades de PointesTriggered by early afterdepolarizations in the context of a long QT interval. nih.govCan degenerate into ventricular fibrillation and sudden cardiac death.
QRS WideningBlockade of fast sodium channels in the cardiac conduction system. nih.govvirginia.eduCan lead to decreased cardiac inotropy and hypotension. virginia.edu

The risk of cardiac arrhythmias can be exacerbated when this compound is taken with other medications that also have the potential to prolong the QT interval. droracle.aidrugs.com Co-administration with class Ia antiarrhythmic agents (such as quinidine (B1679956) and procainamide) and class III antiarrhythmic agents (like amiodarone (B1667116) and sotalol) can have additive effects on QT prolongation, significantly increasing the risk of ventricular arrhythmias, including torsades de pointes. drugs.com Caution is also advised when this compound is used with other drugs known to have QT-prolonging effects, and such combinations should generally be avoided. droracle.aidrugs.com

Hepatotoxicity and Renal Impairment Considerations

While this compound has been widely used for decades, instances of severe liver injury are rare. nih.gov Reports have linked it to liver test abnormalities, but clinically apparent acute liver injury is uncommon. nih.govdroracle.ai However, there has been at least one documented case of severe, acute liver injury in a patient who was taking excessive doses of this compound (up to 400 mg nightly) for an extended period. droracle.ainih.gov This suggests that at high doses with chronic use, this compound may have hepatotoxic potential. nih.gov In patients with pre-existing liver disease, the metabolism of this compound may be slowed, leading to a prolonged half-life of the drug. droracle.ai

This compound is primarily excreted by the kidneys, so its use in patients with renal impairment requires caution. lifelinkr.com Impaired kidney function can lead to the accumulation of the drug, potentially increasing the risk of toxicity, including more pronounced anticholinergic and central nervous system depressant effects. lifelinkr.com Therefore, careful monitoring and possible dosage adjustments may be necessary for patients with renal impairment. lifelinkr.com

Overdose Management and Novel Treatment Methods

The management of this compound overdose is primarily focused on addressing the symptoms of intoxication. nih.gov

The cornerstone of treatment for this compound toxicity is supportive care, which includes monitoring and managing the patient's airway, breathing, and circulation. nih.govdroracle.ai For agitation and seizures, which can occur in severe overdoses, benzodiazepines such as lorazepam are the first-line treatment. mdpi.comdroracle.aiutah.edu While benzodiazepines are used to manage these neurological symptoms, they may not effectively resolve the delirium associated with the overdose and can sometimes cause respiratory depression. mdpi.com

Acetylcholinesterase Inhibitors (e.g., physostigmine)

In cases of this compound toxicity presenting with significant anticholinergic effects, acetylcholinesterase inhibitors like physostigmine (B191203) are considered for treatment. This compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. Physostigmine, a reversible acetylcholinesterase inhibitor, increases the concentration of acetylcholine at the synaptic cleft, thereby counteracting the anticholinergic toxidrome. It is capable of crossing the blood-brain barrier, allowing it to address both central and peripheral anticholinergic symptoms.

Research indicates that physostigmine can be effective in reversing delirium and agitation caused by this compound overdose. One retrospective study comparing physostigmine to benzodiazepines for anticholinergic toxicity found that physostigmine resolved agitation in 96% of patients, whereas benzodiazepines were effective in only 24%. Similarly, delirium was resolved in 87% of patients treated with physostigmine, while no patients in the benzodiazepine (B76468) group experienced resolution of delirium.

Despite its efficacy, the use of physostigmine is approached with caution due to potential adverse effects, including seizures and cholinergic crisis, which can lead to bradycardia or asystole. Its use is contraindicated in cases of overdose involving substances that also block cardiac sodium channels, such as tricyclic antidepressants, due to the risk of worsening cardiac conduction disturbances.

Sodium Bicarbonate for Sodium Channel Blockade

In addition to its antihistaminic and anticholinergic properties, this compound exhibits sodium channel blocking effects, similar to Class IA antiarrhythmic agents. In large overdoses, this can lead to significant cardiotoxicity, manifesting as a widened QRS complex on an electrocardiogram (ECG), ventricular dysrhythmias, and hypotension.

Sodium bicarbonate is a primary treatment for this compound-induced cardiotoxicity. Its mechanism of action is twofold. Firstly, it increases the extracellular sodium concentration, which helps to overcome the competitive blockade of the fast sodium channels in the myocardium. Secondly, by increasing the serum pH, it alters the conformation of the sodium channel, decreasing the affinity of this compound for its binding site.

Case reports and studies have demonstrated the effectiveness of sodium bicarbonate in narrowing the QRS interval and improving hemodynamic stability in patients with this compound overdose. For instance, one report described a patient with a this compound-induced wide-complex tachycardia that responded successfully to the administration of intravenous sodium bicarbonate. Another study detailed three cases where bicarbonate therapy effectively reversed cardiac toxicity from this compound.

Emerging Therapies (e.g., donepezil (B133215), dexmedetomidine, lipid emulsion therapy)

While traditional treatments remain the standard of care, research into emerging therapies for this compound overdose is ongoing.

Donepezil: As a centrally acting acetylcholinesterase inhibitor, donepezil has been used successfully as an alternative to physostigmine when the latter is unavailable. It functions by increasing acetylcholine levels in the central nervous system to counter the anticholinergic effects of this compound.

Dexmedetomidine: This alpha-2 adrenergic agonist has been reported as an adjunctive treatment for managing agitation in this compound overdose, often used in combination with benzodiazepines.

Drug-Drug Interactions and Pharmacokinetic/Pharmacodynamic Implications

CYP450 Enzyme Interactions (e.g., CYP2D6 inhibition, substrates of CYP1A2, CYP2C9, CYP2C19)

This compound's metabolism and its potential to interact with other drugs are significantly influenced by the cytochrome P450 (CYP) enzyme system.

This compound undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation. Several CYP isoenzymes are involved in this process, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19. Among these, CYP2D6 demonstrates the highest affinity for metabolizing this compound.

Crucially, this compound is not only a substrate but also a potent inhibitor of CYP2D6. This inhibition can lead to clinically significant drug-drug interactions. When co-administered with drugs that are substrates of CYP2D6, this compound can decrease their metabolism, leading to increased plasma concentrations and a higher risk of adverse effects. For example, the co-administration of this compound has been shown to decrease the oral clearance of venlafaxine, a CYP2D6 substrate. A fatal drug-drug interaction has been reported where this compound inhibited the metabolism of hydrocodone (a CYP2D6 substrate) to its active metabolite hydromorphone, leading to a lethal accumulation of hydrocodone.

The clinical impact of this interaction can be influenced by an individual's genetic makeup for CYP2D6. In extensive metabolizers (EMs), who have normal enzyme function, a CYP2D6 inhibitor like this compound can significantly reduce the metabolism of a co-administered drug. Conversely, in poor metabolizers (PMs), who have little to no CYP2D6 function, the effect of an inhibitor is minimal. Some case reports suggest that CYP2D6 ultrarapid metabolizers (UMs) may experience paradoxical excitation from this compound, possibly due to rapid conversion to an excitatory metabolite.

Additive CNS Depressant Effects with Other Medications (e.g., opioids, anxiolytics, sedatives, hypnotics, alcohol)

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier and causes central nervous system (CNS) depression, leading to effects like drowsiness and sedation. When taken concurrently with other CNS depressants, these effects can be significantly amplified, leading to potentially dangerous levels of sedation, impaired cognitive and motor skills, respiratory depression, and in severe cases, coma or death.

The additive effects are a result of synergistic activity at different receptors in the CNS.

Opioids: Combining this compound with opioids (e.g., hydrocodone, oxycodone) can produce more potent sedative effects than either drug taken alone.

Anxiolytics (Benzodiazepines): Both this compound and benzodiazepines (e.g., alprazolam) cause CNS depression. Taking them together can significantly prolong and intensify these effects, slowing heart rate and impairing cognitive function.

Sedatives/Hypnotics: Concurrent use with other sleeping aids can lead to excessive drowsiness and sedation.

Alcohol: Alcohol potentiates the sedative effects of this compound, increasing drowsiness, dizziness, and impairing coordination.

Interactions with P-glycoprotein (PgP) and Organic Anion Transport Polypeptide (OATP) Family

Drug transporters play a critical role in the absorption, distribution, and elimination of many compounds.

P-glycoprotein (P-gp): P-gp is an efflux transporter found in various tissues, including the blood-brain barrier, which actively pumps substrates out of cells. Research indicates that this compound is a substrate for P-gp. However, studies in knockout mice have shown that its brain influx does not significantly differ from wild-type mice, suggesting it is not a major substrate for the primary efflux transporters at the blood-brain barrier.

Organic Anion Transporting Polypeptides (OATPs): OATPs are a family of uptake transporters that facilitate the movement of various substances into cells, particularly in the liver, intestine, and kidney. The interaction of this compound with the OATP family is less clearly defined. While some databases list this compound as a potential inhibitor of certain transporters like ABCC2 (MRP2), comprehensive data on its clinical interactions with major OATP isoforms like OATP1B1, OATP1B3, or OATP2B1 is limited. These transporters are crucial for the uptake of many drugs, and inhibition can lead to significant drug-drug interactions.

Interactions Affecting Epinephrine (B1671497) Response

This compound, a first-generation antihistamine, can significantly interact with epinephrine, a critical medication used in the emergency treatment of severe allergic reactions like anaphylaxis. Research indicates that this compound can potentiate the body's response to epinephrine, leading to an increase in its effects on blood pressure and heart rate. drugs.com This interaction is of considerable clinical importance, particularly as this compound is often used as an adjunctive therapy to epinephrine in the management of anaphylaxis. droracle.ainih.govnih.gov

The primary mechanism of epinephrine in anaphylaxis is to counteract vasodilation and bronchoconstriction. youtube.com this compound's potentiation of epinephrine's pressor effects may be linked to an inhibition of vasodepressor mechanisms. ebm-journal.org Studies in animal models have demonstrated that this compound can alter the blood pressure response to epinephrine. ebm-journal.org While often administered together, it is crucial to recognize that this compound is considered a second-line therapy and should never replace epinephrine for the initial treatment of anaphylaxis. droracle.aiyoutube.com The onset of action for this compound is much slower compared to the rapid effects of epinephrine. droracle.ai

The potentiation of epinephrine's arrhythmogenic effects is a potential concern, especially in patients with underlying cardiovascular conditions. drugs.com This interaction may increase the risk of serious and potentially fatal irregular heart rhythms. drugs.com

Table 1: Summary of this compound's Interaction with Epinephrine

Aspect of Interaction Description of Finding Clinical Implication
Hemodynamic Effects This compound can potentiate the pressor effects of epinephrine, leading to a significant increase in blood pressure and heart rate. drugs.com Potential for exaggerated cardiovascular response to standard epinephrine doses.
Mechanism The exact mechanism is not fully elucidated but may involve the inhibition of vasodepressor pathways. ebm-journal.org Understanding this interaction is crucial for anticipating patient response in emergency settings.
Cardiac Effects The interaction may increase the risk of cardiac arrhythmias. drugs.com Caution is advised, particularly in patients with pre-existing heart conditions.

| Clinical Use | this compound is an adjunctive, not a primary, treatment for anaphylaxis and should be administered after epinephrine. droracle.ainih.gov | Reinforces the critical role of epinephrine as the first-line treatment for severe allergic reactions. |

Interactions with Allergenic Extracts for Immunotherapy

This compound and other antihistamines can have significant interactions with allergenic extracts used for immunotherapy, both in the diagnostic and therapeutic phases.

During the diagnostic phase, the use of antihistamines like this compound can interfere with skin testing, which is a common method to identify specific allergens. By blocking histamine (B1213489) H1 receptors, this compound can suppress the wheal and flare response to an allergenic extract, potentially leading to false-negative results. nih.gov It is therefore recommended that patients avoid taking antihistamines for a specific period before undergoing allergy skin testing to ensure accurate results. nih.gov

In the context of therapeutic immunotherapy, where allergenic extracts are administered to desensitize the patient, antihistamines may be used to manage local or systemic reactions that can occur. However, the concurrent use of medications that can potentiate the effects of epinephrine, such as this compound, may be a consideration if a severe allergic reaction to the immunotherapy were to occur that required epinephrine administration. drugs.comdrugs.com

Recent research has also explored the broader impact of antihistamines on the immune response in the context of immunotherapy, particularly for cancer. While not directly related to allergy immunotherapy, these studies suggest that antihistamines may have the potential to enhance T cell activation and improve responses to certain immunotherapies like immune checkpoint inhibitors. mdanderson.orgnih.govnih.gov This is an area of ongoing research and the implications for allergy immunotherapy are not yet fully understood.

Table 2: Interactions of this compound with Allergenic Extracts

Phase of Immunotherapy Nature of Interaction Clinical Significance
Diagnostic (Skin Testing) This compound, as an antihistamine, can inhibit the immediate skin test reaction to allergenic extracts. nih.gov Can lead to inaccurate or false-negative allergy test results.
Therapeutic (Allergen Immunotherapy) This compound may be used to manage local allergic symptoms from immunotherapy injections. Can provide symptomatic relief for patients experiencing reactions to their allergy shots.

| Emergency Management during Immunotherapy | In the event of a severe systemic reaction to immunotherapy requiring epinephrine, the potentiating effect of this compound on epinephrine's cardiovascular effects could be a factor. drugs.comdrugs.com | Requires careful consideration in patients who are concurrently taking this compound. |

Therapeutic Repurposing and Novel Applications of Diphenhydramine

Antiparkinsonian Properties and Movement Disorders

Diphenhydramine's utility in movement disorders stems primarily from its antimuscarinic capabilities. nih.gov By competitively antagonizing muscarinic acetylcholine (B1216132) receptors, it helps to correct the cholinergic-dopaminergic imbalance in the basal ganglia that underlies certain movement symptoms. nih.govcambridge.org This anticholinergic action is central to its application in treating drug-induced parkinsonism and other related conditions. nih.govcambridge.org Historically, antihistamines like this compound were among the first agents used to alleviate parkinsonian symptoms. medicinabuenosaires.com It has been shown to help manage tremors and dystonia (painful muscle contractions). parkinsonsresource.orgmedicalnewstoday.com

Antipsychotic medications can induce extrapyramidal symptoms (EPS), including parkinsonism and akathisia, a state of severe restlessness. droracle.aidroracle.ai this compound is employed to manage these side effects. droracle.aioregon.gov Its anticholinergic effects help restore the balance between dopamine (B1211576) and acetylcholine in the brain, which is disrupted by dopamine-blocking antipsychotics. cambridge.orgdroracle.ai

For antipsychotic-induced parkinsonism, short-term use of an oral anticholinergic agent like this compound can alleviate symptoms. oregon.gov In cases of akathisia, while not always the first-line treatment, this compound is considered a therapeutic option. droracle.ainih.gov One randomized controlled trial demonstrated that administering this compound after an infusion of the antipsychotic prochlorperazine (B1679090) resulted in a significant reduction in akathisia rates compared to placebo. nih.gov Research suggests that by blocking the action of acetylcholine, this compound helps maintain the balance between dopaminergic and cholinergic activities, thereby producing its therapeutic effect in akathisia. researchgate.net

Research Findings on this compound for Antipsychotic-Induced Movement Disorders
ConditionKey Research FindingMechanism of ActionSource Index
Akathisia (from Prochlorperazine)Intravenous this compound rapidly reduced signs and symptoms of acute akathisia.Blocks the action of acetylcholine, maintaining a balance between dopaminergic and cholinergic activities. researchgate.net
Akathisia (General Antipsychotic-Induced)Considered a therapeutic option, though not always first-line. Can be beneficial for selected patients.Anticholinergic and sedative effects. nih.gov
Drug-Induced ParkinsonismDiminishes the excess acetylcholine activity caused by dopamine receptor blockade.Anticholinergic; restores dopamine/acetylcholine balance. cambridge.org

Acute dystonia is characterized by involuntary, painful, and prolonged muscle contractions, often affecting the face, neck, and eyes. oregon.govdroracle.ai It is a distressing side effect that can occur shortly after initiating treatment with dopamine-receptor blocking agents, such as antipsychotics. nih.govpsychopharmacologyinstitute.com this compound is a first-line treatment for acute dystonic reactions due to its potent anticholinergic properties and its ability to penetrate the central nervous system. nih.govdroracle.ai

The therapeutic action in dystonia is attributed to the restoration of the dopaminergic-cholinergic balance in the basal ganglia. nih.gov Intravenous or intramuscular administration of this compound typically provides rapid relief of symptoms. droracle.aidroracle.ai Following the resolution of the acute episode, oral administration may be continued for a short period to prevent recurrence. nih.gov

Antiemetic and Antinausea Applications

This compound is effective in preventing and treating nausea and vomiting associated with various conditions, particularly motion sickness. nih.govdrugs.com Its antiemetic effects are mediated through its actions on both the central and vestibular systems. drugbank.comanesthesiabuddy.com

The antiemetic action of this compound involves the inhibition of H1 receptors in the chemoreceptor trigger zone (CTZ) of the medulla. drugbank.comanesthesiabuddy.com The CTZ is a critical area in the brain that detects emetic substances in the blood and relays this information to the vomiting center. quizlet.com By blocking histamine (B1213489) H1 receptors in this zone, this compound helps to suppress nausea and vomiting. anesthesiabuddy.comquizlet.com It may also exert effects on other neurotransmitter systems, such as serotonin (B10506), which could contribute to its effectiveness against nausea. patsnap.com

This compound's efficacy in treating motion sickness and vertigo is due to its antagonist activity on H1 histamine receptors within the vestibular system. nih.govdrugbank.com The vestibular system is crucial for maintaining balance and spatial orientation, and overstimulation can lead to feelings of nausea and vertigo. nih.gov

This compound is the active component of the combination drug dimenhydrinate (B1670652) (marketed as Dramamine), which is widely used for motion sickness. drugbank.commedscape.com Dimenhydrinate is a salt that combines this compound with 8-chlorotheophylline. drugbank.commedscape.com The primary pharmacological effects are derived from the this compound moiety, which exerts central nervous system depressant, anticholinergic, and antihistaminic effects to inhibit vestibular stimulation. medscape.com Studies have shown that this compound can reduce the strength of vertigo. mriquestions.com

Mechanisms of this compound's Antiemetic Action
MechanismTarget AreaEffectSource Index
H1 Receptor AntagonismMedullary Chemoreceptor Trigger Zone (CTZ)Inhibits the detection of emetic signals, suppressing nausea and vomiting. drugbank.comanesthesiabuddy.com
H1 Receptor AntagonismVestibular SystemReduces overstimulation of the vestibular apparatus, preventing motion sickness and vertigo. nih.govdrugbank.com
Anticholinergic ActionVestibular and Reticular AreasPrevents cholinergic stimulation, thus preventing nausea. quizlet.com

Antitussive Properties

In addition to its other applications, this compound is utilized for its cough-suppressing (antitussive) properties and is a component of many over-the-counter cough and cold remedies. pharmacompass.comdrugbank.comyoutube.com As a first-generation antihistamine, it readily crosses the blood-brain barrier. nih.gov Its antitussive effect results from the suppression of the medullary cough center in the brainstem. drugbank.comnih.gov This central action reduces the urge to cough, making it effective for managing nonproductive coughs. quizlet.com

Anxiolytic and Antidepressant Investigations

This compound has been explored for its potential off-label use as an anxiolytic agent, primarily due to its sedative side effects. Some individuals use it to manage occasional sleeplessness that can be associated with anxiety. healthline.comdakotatrauma.com However, it is not approved by the U.S. Food and Drug Administration (FDA) for the treatment of anxiety disorders. healthline.comforhers.companicandanxiety.org

Research into its effectiveness for anxiety has yielded limited support. For instance, a 2017 study comparing the effects of this compound, alprazolam (a benzodiazepine), and pregabalin (B1679071) (an anticonvulsant) on anxiety symptoms found that this compound was not as effective for promoting calmness as the other medications. healthline.comforhers.companicandanxiety.org While some animal studies have suggested that the activation or inactivation of the H1 histamine receptor could alter anxiety symptoms, there is a lack of robust scientific data in humans to support the use of this compound for anxiety. dakotatrauma.com

In addition to anxiety, some research has suggested that antimuscarinic agents, a class to which this compound belongs, may possess antidepressant and mood-elevating properties. wikipedia.org Despite these observations, this compound is not a standard treatment for depression, and more targeted therapies are preferred.

Anticancer Activity Research

Recent scientific investigations have shifted focus toward the potential repurposing of this compound as an anticancer agent, with promising results in preclinical models of melanoma and pancreatic cancer.

Studies have revealed that this compound can selectively induce apoptosis, or programmed cell death, in a range of melanoma cell lines while leaving normal melanocytes unharmed. nih.govresearchgate.net This proapoptotic effect was observed to be independent of the BRAFV600E mutation status, a common mutation in melanoma. nih.gov In vivo studies have further validated these findings, showing that this compound effectively suppressed tumor growth and extended the survival of mice with B16-F10 melanoma. nih.govspandidos-publications.com

The mechanism behind this compound's anti-melanoma activity has been linked to its ability to disrupt a key cellular survival pathway. nih.gov Research has demonstrated that this compound attenuates the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often implicated in cancer progression. nih.govspandidos-publications.com This is evidenced by reduced levels of tyrosine 705-phosphorylated STAT3. nih.govspandidos-publications.com

The inhibition of STAT3 activation by this compound leads to the downregulation of Myeloid Cell Leukemia 1 (MCL-1), an antiapoptotic protein whose expression is promoted by STAT3. spandidos-publications.comspandidos-publications.com The crucial role of this pathway was confirmed in experiments where overexpression of MCL-1 or a constitutively active form of STAT3 impeded the proapoptotic effects of this compound, protecting the melanoma cells from drug-induced death. nih.govspandidos-publications.comspandidos-publications.com These findings establish this compound as a drug that targets the STAT3/MCL-1 survival signaling axis to induce apoptosis in melanoma cells. nih.govspandidos-publications.com

This compound has also been evaluated for its effects on pancreatic cancer cells, demonstrating its potential to inhibit their growth and survival. farmaciajournal.com Studies on PANC-1, a human pancreatic cancer cell line, showed that this compound inhibits cell proliferation in a dose-dependent manner. farmaciajournal.com

The anticancer activity in this context is mediated by several mechanisms. This compound was found to induce cell cycle arrest, causing an increase in the population of cells in the S-phase. farmaciajournal.com Furthermore, it promotes apoptosis, as evidenced by a loss of cellular morphology and an increase in the sub-G0/G1 peak in cell cycle analysis. farmaciajournal.com At the molecular level, this compound treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. farmaciajournal.com Crucially, this research also identified that this compound inhibits the Phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) signaling pathway, a cascade that is frequently hyperactivated in pancreatic cancer and is vital for tumor cell growth and survival. farmaciajournal.comresearchgate.netnih.gov

Summary of this compound's Anticancer Research Findings
Cancer TypeCell Line(s)Key FindingsAffected Pathway
MelanomaA2058, A375.S2, B16-F10Induces selective apoptosis, suppresses tumor growth in vivo.STAT3/MCL-1
Pancreatic CancerPANC-1Inhibits proliferation, induces apoptosis and S-phase cell cycle arrest.PI3K/Akt/mTOR

Melanoma Cell Apoptosis Induction

Antiviral Potential and Infectious Disease Research

Beyond its traditional uses, this compound has emerged as a candidate for drug repurposing in the field of infectious diseases, particularly as an antiviral agent.

Screenings of FDA-approved drug libraries have identified first-generation H1-specific antihistamines, including this compound, as possessing anti-filovirus properties. nih.gov Filoviruses, such as Ebola (EBOV) and Marburg (MARV), are responsible for severe and often fatal hemorrhagic fevers. nih.gov

This compound has been shown to inhibit the entry of both Ebola and Marburg viruses into host cells. nih.govdtic.mil The inhibitory concentration (IC50) of this compound against infectious Ebola virus was measured at 2.2 μM in human foreskin fibroblast (HFF-1) cells and 5.7 μM in HeLa cells, with a clear separation between its antiviral activity and cellular toxicity. nih.gov Further investigation into its mechanism of action revealed that the anti-filovirus effect is not dependent on its classical function as an antagonist of histamine or muscarinic acetylcholine receptors. nih.gov Instead, the inhibition occurs within the endosome, a cellular compartment involved in the viral entry process. nih.gov Extensive docking studies also suggest that this compound has the potential to bind directly to the Ebola virus glycoprotein (B1211001) (EBOV-GP) at the same site as toremifene, another compound known to have anti-Ebola activity. nih.gov

In Vitro Anti-Ebola Virus Activity of this compound
Cell LineIC50 (μM)
HFF-12.2
HeLa5.7

SARS-CoV-2 Antiviral Activity

This compound has been investigated for its potential antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that its effects are not direct but are mediated through off-target interactions with host cell components that the virus hijacks for replication. nih.govresearchgate.net The primary mechanism identified is its function as a sigma receptor ligand. nih.govufhealth.org

By binding to sigma receptors, this compound is thought to inhibit the host cell stress response, which in turn hinders the formation of the endoplasmic reticulum-derived replication compartments essential for the coronavirus life cycle. researchgate.netnih.gov Studies have shown that usage of certain antihistamines, including this compound, was associated with a reduced incidence of SARS-CoV-2 positivity in an analysis of electronic health records. nih.govresearchgate.net

In laboratory settings, this compound demonstrated direct antiviral effects against SARS-CoV-2 isolates. nih.gov For the SARS-CoV-2 isolate USA-UF-1/2020, the concentration of this compound effective for 50% inhibition (EC50) in Vero E6 cells was determined to be 17.4 μg/ml. nih.gov

A particularly notable finding is the synergistic effect observed when this compound is combined with lactoferrin, a protein found in milk. ufhealth.orgufhealth.org In vitro studies on monkey and human lung cells showed that while each compound individually inhibited SARS-CoV-2 replication by about 30%, the combination resulted in a 99% reduction. nih.govufhealth.orgufl.edu This combination was also tested in ACE2-transgenic mice, where it significantly improved survival rates. nih.govufhealth.org The proposed mechanism involves this compound inhibiting the creation of viral replication vesicles via sigma receptor binding, while lactoferrin provides immunomodulatory effects and may compete with the virus for binding to the ACE2 host cell receptor. nih.govufhealth.org

While some H1-antihistamines have been evaluated in silico as potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication, studies specifically identify other antihistamines like fexofenadine (B15129) as more promising candidates for this particular mechanism. turkjps.orgnih.govresearchgate.net this compound's primary antiviral activity against SARS-CoV-2 is more strongly linked to its role as a sigma-1 receptor ligand. nih.govturkjps.org

Table 1: Research Findings on this compound's Activity Against SARS-CoV-2
Mechanism/Study TypeKey FindingReference
Primary MechanismActs as an off-target sigma-1 receptor ligand, inhibiting host cell stress and the formation of viral replication compartments. nih.govresearchgate.netnih.gov
In Vitro Antiviral ActivityExhibited direct antiviral effects against SARS-CoV-2 isolates, with an EC50 of 17.4 μg/ml in one study. nih.gov
Combination Therapy (in vitro)When combined with lactoferrin, reduced SARS-CoV-2 replication by 99% in human and monkey cell lines. nih.govufhealth.orgufl.edu
Combination Therapy (in vivo)A combination of this compound and lactoferrin significantly improved survival in ACE2-transgenic mice challenged with SARS-CoV-2. nih.govufhealth.org
Population StudyAnalysis of electronic health records associated this compound use with a reduced incidence of SARS-CoV-2 positivity. nih.govresearchgate.net

Inhibition of Other Viruses

The potential for repurposing antihistamines has extended to viruses other than SARS-CoV-2. While research into a broad spectrum of viruses is ongoing, specific studies have identified certain antihistamines as having potent antiviral activity against various strains of the influenza virus. frontiersin.org For instance, the antihistamines carbinoxamine (B1668352) maleate (B1232345) and chlorpheniramine (B86927) maleate have been shown to inhibit infection by divergent influenza A strains and one influenza B strain by targeting the early stage of the virus life cycle. frontiersin.org Although these findings highlight the potential of the antihistamine class as antivirals, specific research detailing the direct inhibitory effects of this compound on Hepatitis C or Influenza is less prevalent in the reviewed literature.

Immunomodulatory Effects and Anti-inflammatory Properties

Beyond its primary role as a histamine H1-receptor antagonist, this compound exhibits other biological activities, including immunomodulatory and anti-inflammatory effects. researchgate.net Studies have demonstrated that first-generation antihistamines, including this compound, can influence the behavior of immune cells. For example, this compound has been shown to reverse the survival-prolonging effect of interleukin-5 (IL-5) in eosinophils by enhancing apoptosis (programmed cell death). researchgate.net Eosinophils are key cells involved in allergic inflammation, and promoting their apoptosis may contribute to the anti-allergic actions of this compound. researchgate.net

In animal models, this compound has demonstrated direct anti-inflammatory and analgesic effects. researchgate.netresearchgate.net A study in mice found that intramuscular injection of this compound resulted in a significant decrease in inflammation and pain induced by formaldehyde. researchgate.netresearchgate.net However, it is important to note that while this compound has these properties, it is not recommended as a primary treatment for conditions like arthritis, where other classes of drugs such as NSAIDs and DMARDs are the standard of care. droracle.ai

Some research also suggests that certain antihistamines might impair optimal innate immune responses in the context of severe bacterial infections, indicating a complex immunomodulatory profile that can be context-dependent. nih.gov

Topical and Dermal Applications

This compound is widely used in topical formulations to relieve itching and pain from minor skin irritations, insect bites, and sunburns by blocking the action of histamine in the skin. medlineplus.gov Recent research has focused on developing novel delivery systems to enhance its application and efficacy.

To improve dermal delivery, a novel sprayable microemulsion of this compound hydrochloride has been developed. medipol.edu.trresearchgate.net Microemulsions are stable, submicron carrier systems that can enhance the solubility and permeation of drugs across the skin. medipol.edu.trnih.gov

The developed formulation used oleic acid and isopropyl myristate as the oil phase, with Tween 20 and Transcutol HP as surfactants. medipol.edu.trresearchgate.net The resulting water/oil-type microemulsions were physically stable, with small droplet sizes ranging from 15.998 to 19.030 nm. medipol.edu.trresearchgate.net These formulations exhibited low viscosity, which allowed for good sprayability and a wide area of spread on the skin. medipol.edu.tr Drug release studies showed that 80-100% of the this compound hydrochloride was released from the microemulsion within one hour, suggesting high suitability for topical applications where rapid relief is desired. medipol.edu.trresearchgate.net

Table 2: Characteristics of a Sprayable this compound HCl Microemulsion
Component/PropertyDetailsReference
Drug2% this compound hydrochloride (w/w) medipol.edu.trresearchgate.net
Oil PhaseOleic acid and isopropyl myristate medipol.edu.trresearchgate.net
SurfactantsTween 20 and Transcutol HP medipol.edu.trresearchgate.net
Co-surfactantIsopropyl alcohol medipol.edu.trresearchgate.net
Droplet Size15.998 - 19.030 nm medipol.edu.trresearchgate.net
Drug Release80-100% within one hour medipol.edu.trresearchgate.net

An innovative pilot study explored the transdermal delivery of this compound through the nasal ala (the skin on the side of the nostril) for patients with allergic rhinitis and co-existing asthma. nih.govresearchgate.net This approach was investigated as an alternative to intranasal drug application. In the study, patients applied a this compound ointment to the nasal ala twice daily for two weeks. nih.gov

To provide more comprehensive relief for inflammatory and allergic skin conditions accompanied by significant itching (pruritus), this compound is often combined with a local anesthetic like lidocaine (B1675312) in topical formulations. nih.govresearchgate.net The rationale for this combination is to address multiple symptoms simultaneously. nih.gov this compound, as an antihistamine, targets the histamine-mediated itch and inflammation, while lidocaine provides a rapid analgesic effect by blocking nerve signals in the skin. nih.govresearchgate.net

A clinical trial evaluating a topical gel containing this compound hydrochloride (20 mg/g) and lidocaine hydrochloride (10 mg/g) demonstrated superior efficacy over a placebo in treating local skin inflammatory and allergic reactions induced by histamine. nih.govnih.gov A significant decrease in itching intensity was observed starting from the second minute after applying the combination product. nih.govnih.gov These combination therapies, sometimes also including a corticosteroid like hydrocortisone (B1673445) or dexamethasone, offer a synergistic approach for managing distressing symptoms of various dermatological conditions, including insect bites, contact dermatitis, and eczema. bayviewrx.combayviewrx.com

Comparative Studies and Novel Antihistamines

Comparison with Second-Generation H1 Antihistamines

First-generation H1 antihistamines, such as Diphenhydramine, are distinguished from second-generation agents by key pharmacological differences that influence their clinical use and side effect profiles. aaaai.orgquizlet.com While both generations effectively block H1 receptors to treat allergy symptoms, their molecular structures dictate their ability to cross the blood-brain barrier, leading to significant variations in central nervous system (CNS) effects. tap.healthnih.gov

The primary distinction between first- and second-generation H1 antihistamines lies in their capacity to penetrate the blood-brain barrier (BBB). nih.gov this compound, a first-generation agent, is lipophilic (fat-soluble) and has a low molecular weight, characteristics that allow it to readily cross the BBB. tap.health Once in the CNS, it binds to H1 receptors, as well as other receptors like muscarinic acetylcholine (B1216132) receptors, leading to significant sedation, drowsiness, and impaired psychomotor function. aaaai.orgnih.gov

Positron Emission Tomography (PET) scan studies have quantified this effect by measuring the brain H1 receptor occupancy (H1RO). Studies show that first-generation antihistamines can occupy more than 50% of brain H1 receptors. elsevierpure.com For instance, this compound has been shown to have a mean H1RO of 56.4% to 57%. elsevierpure.comnih.gov This high level of receptor occupancy in the brain is directly linked to its sedative properties. nih.gov

In contrast, second-generation antihistamines (e.g., Fexofenadine (B15129), Loratadine, Cetirizine) are designed to be more selective for peripheral H1 receptors and to have limited CNS penetration. quizlet.comnih.gov They are generally larger, less lipophilic, and are often substrates for the P-glycoprotein efflux transporter in the BBB, which actively pumps the molecules out of the brain. tap.healthdrugbank.comresearchgate.net Consequently, their H1RO in the brain is substantially lower. For example, Fexofenadine has been recorded with an H1RO as low as 0-1%, while Cetirizine's occupancy is around 30% only in above-label doses. elsevierpure.comnih.gov This minimal CNS presence is the reason for their non-sedating or less-sedating profiles. researchgate.net

FeatureThis compound (First-Generation)Second-Generation Antihistamines (e.g., Fexofenadine, Loratadine)
CNS PenetrationHigh (lipophilic, low molecular weight) tap.healthLow (less lipophilic, P-glycoprotein substrate) drugbank.comresearchgate.net
Brain H1 Receptor Occupancy (H1RO)High (~50-70%) elsevierpure.comnih.govLow to negligible (e.g., Fexofenadine ~0-1%) elsevierpure.comnih.gov
Resulting SedationSignificant drowsiness and sedation aaaai.orgnih.govMinimal to no sedation at recommended doses quizlet.comnih.gov

The significant CNS penetration of this compound directly translates to measurable impairments in cognitive and psychomotor performance. nih.gov Studies comparing this compound to second-generation antihistamines consistently demonstrate these deficits.

In controlled trials, subjects taking this compound show poorer performance on tasks measuring divided attention, working memory, vigilance, and reaction time compared to those taking Loratadine, Fexofenadine, Desloratadine (B1670295), or a placebo. nih.govresearchgate.net For example, one study found that this compound significantly disrupted all tested measures of psychomotor performance for up to six hours post-dose, whereas Fexofenadine was not significantly different from placebo. jkscience.org Another study involving flight personnel concluded that this compound administration led to significant psychomotor decrements compared with Fexofenadine, whose effects were similar to placebo. nih.gov

Research using driving performance tests has shown that this compound significantly increases the standard deviation of lateral position (a measure of weaving), while Desloratadine does not impair driving performance compared to placebo. researchgate.net Subjects taking this compound also self-report greater fatigue, sleepiness, and lower motivation levels. nih.gov In contrast, second-generation agents like Loratadine and Fexofenadine generally show no difference from placebo in cognitive, psychomotor, or mood measures. nih.govnih.govtandfonline.com

Performance MetricThis compoundLoratadineFexofenadineDesloratadine
Vigilance & Reaction TimeSignificantly Impaired nih.govNo significant impairment nih.govtandfonline.comNo significant impairment jkscience.orgnih.govNo significant impairment researchgate.net
Cognitive Function (Working Memory, Attention)Significantly Impaired nih.govnih.govNo significant impairment nih.govNo significant impairment nih.govnih.govNo significant impairment researchgate.net
Driving PerformanceSignificantly Impaired researchgate.netNot specified in sourcesNot specified in sourcesNo significant impairment researchgate.net
Subjective DrowsinessSignificantly Increased nih.govjkscience.orgSlightly increased sleepiness reported in one study tandfonline.comNo different from placebo jkscience.orgnih.govNo different from placebo researchgate.net

Beyond its action on histamine (B1213489) receptors, this compound also has significant affinity for muscarinic acetylcholine receptors, acting as an antagonist. aaaai.orgquizlet.com This anticholinergic activity is responsible for a range of side effects, including dry mouth, urinary retention, constipation, and blurred vision. aurahealth.iodroracle.ai These effects are a direct result of blocking acetylcholine, a key neurotransmitter in the parasympathetic nervous system. quizlet.com

Second-generation antihistamines were developed to have high selectivity for the H1 receptor with minimal to no affinity for muscarinic receptors. quizlet.comdroracle.ai As a result, they have a much more favorable side effect profile, with a significantly lower incidence of anticholinergic effects. nih.govresearchgate.net For instance, in functional bioassays, Fexofenadine and Cetirizine were found to be inactive in antagonizing cholinergic responses, whereas this compound demonstrated notable anticholinergic activity. nih.gov This lack of cross-reactivity with other receptors makes second-generation agents a safer option, particularly for long-term use and in elderly populations who are more susceptible to anticholinergic adverse effects. nih.govquizlet.com

Combination Therapy with H2 Receptor Antagonists for Allergic Reactions

While H1 receptors are the primary mediators of itching and wheal formation in an allergic response, H2 receptors are also present on human skin blood vessels and contribute to histamine-induced vasodilation. nih.gov This understanding forms the basis for using a combination of H1 and H2 receptor antagonists for certain allergic reactions, particularly urticaria (hives). nih.govnih.gov

Several studies have shown that for patients with acute or chronic urticaria that is refractory to H1 antihistamines alone, the addition of an H2 antagonist (such as Cimetidine, Ranitidine, or Famotidine) can provide superior symptom control. nih.govnih.govmedscape.com A double-blind, cross-over study found that the combination of Hydroxyzine (an H1 antagonist) and Cimetidine was statistically more effective than Hydroxyzine alone in managing chronic urticaria. nih.gov Similarly, another study on acute allergic syndromes found that the combination of this compound and Ranitidine led to a significantly greater resolution of urticaria compared to this compound with a placebo. nih.govjwatch.org

The rationale is that blocking both receptor types leads to a more complete inhibition of histamine's effects on cutaneous blood vessels. nih.govnih.gov This combination therapy is often considered a second-line treatment when H1 antihistamines alone are insufficient. medscape.comnih.gov

Methodological Approaches in Diphenhydramine Research

In Vitro Assays and Cell Culture Models

In vitro research has been fundamental in characterizing the molecular interactions and cellular effects of diphenhydramine. Receptor-binding assays are a primary tool, used to determine the affinity of this compound for various receptors. For instance, competitive binding assays using radiolabeled ligands like [3H]-mepyramine or [3H]-histamine have been employed to quantify its high affinity for the histamine (B1213489) H1 receptor. guidetopharmacology.orgresearchgate.net These assays define specific binding as the difference between total and nonspecific binding in the presence of excess unlabeled this compound. guidetopharmacology.org

Cell culture models have been instrumental in exploring the effects of this compound beyond its antihistaminic properties, particularly in oncology research. Studies have utilized a panel of human and murine melanoma cell lines (such as A2058, A375.S2, and B16-F10) to investigate its cytotoxic effects. researchgate.netresearchgate.net These models have shown that this compound can selectively induce apoptosis in melanoma cells while sparing normal melanocytes. spandidos-publications.comspandidos-publications.comnih.gov Methodologies in these studies include cell viability assays (e.g., MTS assay), flow cytometry to detect apoptotic cell populations (Annexin V staining), and immunoblotting to measure levels of key apoptosis-related proteins like caspases and PARP. researchgate.net Furthermore, in vitro studies on ovarian and bladder cancer cell lines have used viability dose-response curves and assays for DNA platination and apoptosis (caspase 3/7 induction) to demonstrate that this compound can sensitize cancer cells to platinum-based chemotherapy drugs like cisplatin. nih.govnih.govresearchgate.net

Mechanistic investigations in cell culture have also revealed that this compound's pro-apoptotic action in melanoma is linked to the suppression of the STAT3/MCL-1 survival signaling pathway. spandidos-publications.comspandidos-publications.comnih.gov These studies involve techniques such as immunoblotting to detect phosphorylated STAT3 and analyzing the expression of anti-apoptotic proteins like MCL-1. spandidos-publications.comnih.gov

Preclinical Animal Models (e.g., rodent, mouse melanoma models)

Rodent models have also been used to study the central nervous system effects of this compound. For example, studies in rats have investigated its impact on spinal reflexes, showing that intravenous administration can inhibit both monosynaptic and polysynaptic reflex potentials in a dose-dependent manner. researchgate.net Other mouse models have been employed to evaluate how this compound can ameliorate the toxicity associated with chemotherapy agents. In these studies, this compound was found to decrease DNA platination in normal tissues, thereby protecting against cisplatin-induced nephrotoxicity, ototoxicity, and neurotoxicity. nih.govnih.gov

Human Clinical Studies

Human clinical studies are essential for determining the therapeutic efficacy and physiological effects of this compound in humans. These studies employ a variety of designs and measurement techniques to objectively and subjectively assess the compound's impact.

Randomized controlled trials (RCTs) represent the gold standard for evaluating the efficacy of this compound for various conditions. Several double-blind, placebo-controlled trials have investigated its use for insomnia and allergic rhinitis.

In the context of insomnia, RCTs have compared this compound to placebo and other hypnotic agents like temazepam and zolpidem. nih.gov These trials assess sleep parameters through both subjective measures (patient diaries, Insomnia Severity Index) and objective measures like polysomnography. oup.comnih.gov One crossover study in adults with mild to moderate insomnia found significant improvements in self-reported sleep latency and restfulness with this compound compared to placebo. nih.gov Another RCT found this compound produced greater increases in sleep efficiency compared to placebo over a 14-day period. oup.com

For seasonal allergic rhinitis (SAR), a large multicenter, double-blind, double-dummy RCT compared this compound with desloratadine (B1670295) and placebo in patients with moderate-to-severe SAR. nih.gov The primary endpoint was the change in the 24-hour reflective total nasal symptom score (TNSS). nih.govresearchgate.net The results showed that this compound provided statistically significant and clinically superior symptom improvement compared to both desloratadine and placebo. nih.govslideshare.net

Summary of Selected Randomized Controlled Trials (RCTs) on this compound
Study FocusComparison GroupsKey Outcome MeasuresSummary of FindingsSource
InsomniaThis compound, Valerian-Hops Combination, PlaceboPolysomnography, Insomnia Severity Index (ISI)This compound showed modest hypnotic effects, improving sleep efficiency compared to placebo. Both treatments reduced ISI scores. oup.comnih.gov
InsomniaThis compound, Temazepam, PlaceboSelf-perceived sleep latency, sleep durationThis compound was found to be as effective as temazepam, significantly improving sleep latency. nih.gov
Seasonal Allergic Rhinitis (SAR)This compound, Desloratadine, PlaceboTotal Nasal Symptom Score (TNSS)This compound showed a 77.6% reduction in TNSS relative to placebo and was significantly superior to desloratadine. nih.govresearchgate.net

Observational and cohort studies have been critical in investigating the long-term effects of this compound use, particularly its association with cognitive decline and dementia. These studies typically follow large groups of individuals over many years, tracking their medication use and health outcomes.

A prospective cohort study involving 3,434 older adults found that higher cumulative use of anticholinergic drugs, including this compound, was associated with an increased risk for dementia. alzdiscovery.orgelliapp.co The study noted that taking an anticholinergic for the equivalent of three years or more was linked to a 54% higher dementia risk compared to shorter-term use. elliapp.co Another large population-based cohort study of nursing home residents also found an association between the use of medications with strong anticholinergic effects and an increased risk of dementia. alzdiscovery.org Similarly, a prospective study of hospitalized patients aged 70 and older demonstrated that those receiving this compound had a significantly increased risk of cognitive decline compared to those who did not. researchgate.netnih.gov These studies highlight a dose-response relationship, where higher exposure is linked to greater risk. researchgate.netnih.gov

Evoked potential (EP) measures are neurophysiological techniques used to assess the integrity and processing speed of neural pathways in the central nervous system (CNS). Studies have used these objective measures to quantify the CNS effects of this compound.

One study examined the effects of this compound on both the Brainstem Auditory Evoked Potential (BAEP) and the Pattern Reversal Evoked Potential (PREP). nih.govkarger.com The BAEP assesses the auditory pathway through the brainstem, while the PREP evaluates the visual pathway and processing in the cerebral cortex. The study found that this compound caused significant increases in PREP latencies (specifically the N75, P100, and N145 components), indicating a slowing of visual information processing within the cerebral cortex. nih.govkarger.com However, no significant effects were observed on the BAEP. nih.gov Other research has used long-latency auditory evoked potentials (AEPs) to study the effects of this compound during a visual vigilance task, finding a significant increase in the P2-N2 amplitude, which may reflect a diversion of attention toward the auditory stimulus as vigilance is impaired. nih.gov

Psychometric tests are standardized tools used to measure cognitive and psychomotor performance. They have been widely used in research to evaluate the performance-impairing effects of this compound.

Digit Symbol Substitution Test (DSST): This test assesses multiple cognitive domains, including processing speed, attention, and working memory. Meta-analyses have shown that this compound can cause impairment on the DSST. researchgate.net

Baddeley Grammatical Reasoning Test: This test measures verbal reasoning ability. It was included alongside other psychometric tests in studies comparing the CNS effects of this compound to other antihistamines. nih.govkarger.com

Psychometric and Neurophysiological Tests Used in this compound Research
Test/MeasureDomain AssessedObserved Effect of this compoundSource
Pattern Reversal Evoked Potential (PREP)Visual Information Processing SpeedIncreased latencies (N75, P100, N145), indicating slower processing. nih.govkarger.com
Auditory Evoked Potentials (AEPs)Auditory Processing / AttentionIncreased P2-N2 amplitude, suggesting altered attentional focus. nih.gov
Critical Flicker Fusion (CFF)CNS Arousal / Visual Processing SpeedImpaired performance (reduced fusion threshold). nih.govresearchgate.net
Digit Symbol Substitution Test (DSST)Processing Speed, Attention, Working MemoryImpaired performance. researchgate.net
Baddeley Grammatical Reasoning TestVerbal ReasoningUsed to assess cognitive performance. nih.govkarger.com

Self-Assessment Questionnaires and Mood Scales (e.g., Profile of Mood States)

In this compound research, particularly studies investigating its sedative and psychoactive effects, self-assessment questionnaires and mood scales are critical tools for quantifying subjective experiences. These instruments translate personal feelings and perceptions into standardized, measurable data. Among the most utilized are the Profile of Mood States (POMS), the Stanford Sleepiness Scale (SSS), and the Line Analogue Rating Scale (LARS).

The Profile of Mood States (POMS) is a well-established psychological rating scale designed to assess transient, distinct mood states. taylorandfrancis.com It consists of a list of adjectives that respondents rate based on how they feel at a particular moment or over a specified period. taylorandfrancis.comupenn.edu The standard POMS evaluates several mood domains, providing a comprehensive picture of a subject's affective state. upenn.eduresearchgate.net This is particularly relevant in this compound studies for tracking changes in fatigue, confusion, and tension. upenn.eduresearchgate.net

In a study comparing the effects of this compound with the second-generation antihistamine bepotastine, researchers used both the Stanford Sleepiness Scale (SSS) and the Line Analogue Rating Scale (LARS) to measure subjective sleepiness at various intervals after drug administration. The SSS is a simple 7-point scale where subjects rate their level of sleepiness. The LARS provides a continuous line on which subjects mark their level of sleepiness, allowing for more granular measurement. These tools help correlate subjective feelings of drowsiness with objective data, such as receptor occupancy measured by PET scans.

Table 1: Domains of the Profile of Mood States (POMS)

Mood Domain Description
Tension-Anxiety Assesses feelings of nervousness, tension, and restlessness.
Depression-Dejection Measures feelings of sadness, worthlessness, and discouragement.
Anger-Hostility Gages feelings of anger, annoyance, and resentment towards others.
Vigor-Activity Evaluates levels of energy, activity, and feelings of liveliness.
Fatigue-Inertia Measures feelings of weariness, low energy, and lethargy.
Confusion-Bewilderment Assesses cognitive states like confusion and muddled thinking.
Friendliness Measures sociable and affable mood states.

In Silico and Computational Modeling

In silico and computational modeling have become indispensable in modern this compound research, allowing scientists to predict and simulate the drug's behavior without conducting costly and time-consuming lab experiments. These methods encompass a range of techniques from molecular-level analysis to whole-body system modeling.

One major application is in the field of pharmacokinetics. Physiologically Based Pharmacokinetic (PBPK) modeling, for instance, has been used to simulate the plasma concentrations of this compound following overdose situations. nih.govresearchgate.net By integrating data on the drug's physicochemical properties with physiological data (like blood flow and organ volumes), PBPK models can predict the drug's absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net Research using a PBPK model for this compound suggested a linearity in its pharmacokinetics over a wide range of doses, which is crucial information for managing overdose cases. nih.govconsensus.app

Other computational approaches, such as Density Functional Theory (DFT), are used to investigate the fundamental properties of the this compound molecule itself. These quantum theory methods help in understanding its stability, reactivity, and structural analysis, which are foundational to predicting its biological activity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as the histamine H1 receptor) to form a stable complex. nih.govacademicjournals.org This method is crucial for understanding the molecular basis of this compound's action.

In these studies, three-dimensional structures of both this compound and its target receptor are used. The software then calculates the most likely binding modes and estimates the binding affinity, often expressed as a binding energy score (in kcal/mol). A lower binding energy score typically indicates a more stable and favorable interaction.

Research using molecular docking has provided detailed insights into how this compound interacts with the histamine H1 receptor. nih.gov These studies help identify the key amino acid residues in the receptor's binding pocket that form bonds with the drug. Furthermore, docking studies have been used to compare the binding affinities of this compound to different receptors, such as the H1 receptor and the N-methyl-D-aspartate (NMDA) receptor, to investigate the basis for its different pharmacological effects.

Table 2: Binding Affinity of this compound in Molecular Docking Studies

Receptor Target Binding Affinity (kcal/mol)
Histamine H1 Receptor -6.4
NMDA Receptor -6.6

Data sourced from an in-silico study comparing the binding affinities of this compound and orphenadrine.

CRISPR-Cas9 Technology for Receptor Knockout Studies

The CRISPR-Cas9 gene-editing system is a revolutionary technology that allows for precise modifications of an organism's DNA. nih.gov In pharmacological research, it is a powerful tool for creating "knockout" models, where a specific gene—such as one encoding a drug receptor—is inactivated. stanford.edu This allows researchers to study the function of that receptor by observing the effects of its absence.

While the literature does not yet contain extensive studies where CRISPR-Cas9 was specifically used to create novel receptor knockout models solely for this compound research, the technology is readily available for this purpose. For example, commercial CRISPR/Cas9 knockout plasmids are available to specifically target and disable the human Histamine H1 Receptor gene. scbt.comscbt.com

The value of such knockout models is demonstrated by research using existing H1 receptor knockout (H1R KO) mice. A key study investigated whether the sleep-promoting effects of this compound were truly dependent on its action at the H1 receptor. researchgate.net When this compound was administered to wild-type mice, it significantly increased non-rapid eye movement (NREM) sleep. researchgate.net However, these sleep-inducing effects were completely absent in the H1R KO mice. researchgate.net This finding provides definitive evidence that the sedative properties of this compound are mediated primarily through its blockade of the H1 receptor. researchgate.net This type of study exemplifies the precise mechanistic questions that can be answered using receptor knockout technology.

Radiolabeled this compound for PET Imaging

Positron Emission Tomography (PET) is a functional imaging technique that uses radioactive substances, known as radiotracers, to visualize and measure changes in metabolic processes and other physiological activities within the body. openmedscience.com In this compound research, PET is used to quantify the extent to which the drug binds to and occupies histamine H1 receptors in the living human brain. nih.gov

This is typically achieved not by radiolabeling this compound itself, but by using a radiolabeled ligand that binds to the same receptor. A common choice is ¹¹C-doxepin, a compound that binds to H1 receptors and can be tracked by the PET scanner. nih.govnih.gov In these studies, a baseline PET scan is performed after injecting ¹¹C-doxepin to measure the initial availability of H1 receptors. Then, the subject is given an oral dose of this compound, and a second PET scan is conducted. The reduction in the ¹¹C-doxepin signal in the second scan allows researchers to calculate the percentage of H1 receptors that are occupied by this compound. nih.govnih.gov

These studies have provided precise, quantitative data on this compound's activity in the central nervous system. Research has shown that a standard oral dose of this compound can lead to high occupancy of H1 receptors across various regions of the cerebral cortex. nih.govnih.gov This high level of receptor occupancy is directly correlated with the drug's sedative effects. nih.gov

Table 3: Mean Histamine H1 Receptor Occupancy (H1RO) by this compound in Various Brain Regions

Brain Region Mean H1RO (%)
Anterior Cingulate Gyrus (ACG) 54.1
Posterior Cingulate Gyrus (PCG) 58.1
Superior Frontal Cortex (SFC) 56.5
Inferior Frontal Cortex (IFC) 55.6
Orbitofrontal Cortex (OFC) 54.0
Insular Cortex (IC) 57.0
Lateral Temporal Cortex (LTC) 58.1
Medial Temporal Cortex (MTC) 56.6
Parietal Cortex (PC) 57.6
Occipital Cortex (OC) 56.0
Sensorimotor Cortex (SMC) 56.6

Data from a PET study using ¹¹C-doxepin in healthy volunteers following a 30 mg oral dose of this compound. nih.gov

Future Directions and Research Gaps in Diphenhydramine Studies

Further Elucidation of Molecular Mechanisms in Repurposed Applications

While diphenhydramine is well-known for blocking histamine (B1213489) H1 receptors, recent research has revealed a more intricate pharmacological profile, suggesting its potential in treating conditions like cancer and neuroinflammatory disorders. nih.gov A key area for future investigation is to fully understand the molecular actions of this compound in these new applications.

In the field of oncology, this compound has shown the ability to increase the effectiveness of platinum-based chemotherapy drugs. nih.gov It appears to work by sensitizing tumor cells to the treatment while simultaneously protecting normal cells. nih.gov Further research is needed to pinpoint the exact molecular targets of this compound in cancer cells to maximize its therapeutic benefit.

Additionally, this compound's ability to cross the blood-brain barrier and its interactions with various neurotransmitter systems, including dopamine (B1211576), norepinephrine, serotonin (B10506), and acetylcholine (B1216132), are being explored for their potential in managing neuroinflammatory conditions. drugbank.com It has also been found to inhibit NMDA receptors, which may contribute to its sedative and analgesic effects. nih.gov A deeper understanding of these mechanisms is crucial for developing this compound for new therapeutic roles.

Longitudinal Studies on Cognitive Effects and Dementia Risk

The anticholinergic properties of this compound, which can cause cognitive side effects, have raised concerns about its long-term use, especially in older adults. alzdiscovery.org A significant gap in current research is the lack of comprehensive, long-term studies to definitively establish a causal link between chronic this compound use and the risk of dementia. nih.gov

Existing studies have shown an association between the cumulative use of strong anticholinergic drugs and an increased risk of dementia. washington.educmaj.ca However, more rigorous, long-term prospective studies are needed to confirm these findings and to understand the specific risks associated with this compound. nih.govwashington.edu These studies should track a large number of individuals over many years, carefully documenting their use of this compound and regularly assessing their cognitive function. washington.edu This will help to determine if there is a direct cause-and-effect relationship and what level of use may be harmful. wustl.edu

Table 1: Research Priorities for Investigating this compound's Long-Term Cognitive Effects

Research AreaKey QuestionsImportance
Causality Does long-term this compound use directly cause or accelerate cognitive decline and dementia?To inform clinical guidelines and public health recommendations regarding the safe use of this compound, particularly in the elderly.
Dose-Response Relationship What is the cumulative dose and duration of this compound use that is associated with an increased risk of cognitive impairment?To establish safe limits for this compound use and to identify individuals who may be at higher risk.
Vulnerable Populations Are there specific populations (e.g., individuals with certain genetic predispositions) who are more susceptible to the negative cognitive effects of this compound?To enable personalized risk assessment and to guide medication choices for individuals at higher risk.

Development of Selective Receptor Modulators based on this compound Scaffold

The chemical structure of this compound can be used as a template to design new drugs that are more selective in their action. The goal is to create compounds that retain the desired therapeutic effects while minimizing unwanted side effects.

By modifying the this compound molecule, medicinal chemists can aim to create derivatives with a higher affinity for specific receptors. For example, it may be possible to develop a compound that is a potent antihistamine but has a reduced affinity for muscarinic acetylcholine receptors, thereby lessening the anticholinergic side effects. nih.gov This approach could lead to the development of safer and more effective medications for a variety of conditions.

Investigation of Inter-individual Variability in Response to this compound

There is a noticeable variation in how individuals respond to this compound, both in terms of its effectiveness and the side effects they experience. nih.gov This variability is likely due to a combination of genetic and environmental factors. nih.gov A crucial area for future research is to identify the specific factors that contribute to these differences.

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a promising avenue for this research. ijnrd.org Genetic variations in enzymes that metabolize drugs, such as the cytochrome P450 system, can influence how quickly this compound is broken down and eliminated from the body. patsnap.com Identifying these genetic markers could help to predict which individuals are more likely to experience adverse effects and allow for more personalized dosing recommendations. nih.govijnrd.org

Exploration of this compound in Combination Therapies for Complex Diseases

The diverse pharmacological actions of this compound make it a candidate for use in combination with other drugs to treat complex diseases. Future research should investigate the potential for synergistic or additive effects when this compound is used as part of a combination therapy regimen.

In oncology, for instance, this compound could be studied as an adjunct to chemotherapy to enhance its effectiveness or to mitigate some of its side effects. nih.gov In the treatment of severe allergic reactions, it is already used in conjunction with other medications like epinephrine (B1671497) and H2-antagonists. nih.gov Further research is needed to systematically evaluate the efficacy and safety of these and other potential combination therapies.

Advanced Pharmacokinetic/Pharmacodynamic Modeling for Personalized Medicine

To better tailor this compound treatment to individual patients, advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling is needed. alliedacademies.org PK/PD models use mathematical equations to describe how a drug is absorbed, distributed, metabolized, and eliminated by the body, and how it produces its effects. unilim.fr

By integrating data on an individual's genetic makeup, metabolism, and other physiological characteristics, these models can help to predict how a person will respond to a particular dose of this compound. rutgers.edu This can enable clinicians to select the optimal dose for each patient, maximizing the therapeutic benefits while minimizing the risk of adverse effects. alliedacademies.org This personalized medicine approach has the potential to significantly improve the safety and efficacy of this compound therapy. rutgers.eduresearchgate.net

Q & A

Q. What methodological considerations are critical for standardizing HPLC analysis of diphenhydramine in pharmaceutical formulations?

  • Answer : To ensure accuracy, researchers must validate parameters such as mobile phase composition, column type (e.g., reversed-phase), and detection wavelength. System suitability tests, including resolution between this compound and impurities (e.g., benzophenone), are essential. Quantification involves comparing peak responses of assay preparations to reference standards using the formula: Quantity (mg)=50C(rUrS)\text{Quantity (mg)} = 50C \left( \frac{r_U}{r_S} \right) where CC is the reference standard concentration, and rU/rSr_U/r_S are peak responses .

Q. How can extraction efficiency of this compound from biological fluids be improved?

  • Answer : Optimize solvent polarity (e.g., chloroform at pH 9.0 for blood/urine) and purification steps (e.g., TLC with hexane). Despite lower recovery rates (34–60%) compared to literature values, rigorous impurity removal via multi-stage extraction ensures reproducibility. Relative standard deviations of 1.4–2.0% indicate acceptable precision .

Q. What safety protocols are mandated for laboratory handling of this compound?

  • Answer : Use PPE (gloves, masks, protective clothing) to avoid skin contact. Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination. These protocols mitigate risks associated with toxic intermediates .

Advanced Research Questions

Q. How should researchers design a meta-analysis to evaluate this compound’s antidotal efficacy against cholinesterase inhibitors?

  • Answer : Follow PRISMA guidelines to identify studies reporting LD50 values of organophosphates/carbamates with/without this compound. Inclusion criteria require controlled experiments (pre- or post-intoxication administration). Use databases like PubMed and Scopus with search strings combining "this compound," "H1 antihistamine," and "toxicity." Heterogeneity (I² = 99.86%) necessitates random-effects models for pooled protection ratios (median: 1.655) .

Q. What strategies resolve contradictions in this compound’s extraction efficiency across studies?

  • Answer : Discrepancies in recovery rates (e.g., 34–38% vs. literature’s 68–90%) arise from solvent polarity and purification rigor. Validate methods using unified protocols (e.g., chloroform-isobutanol mixtures) and account for matrix effects (e.g., protein binding in blood). Metrological validation (relative uncertainty: 3.9–5.7%) ensures reliability despite lower yields .

Q. How can NMR spectroscopy elucidate this compound’s inclusion complexes with β-cyclodextrin?

  • Answer : Employ 1H/13C NMR, COSY, and ROESY to analyze host-guest interactions. Molecular docking identifies favorable binding conformations (e.g., diphenyl groups encapsulated in β-CD’s hydrophobic cavity). This enhances drug solubility and bioavailability, critical for formulation studies .

Q. What are the limitations of existing clinical evidence on this compound’s efficacy for insomnia?

  • Answer : Systematic reviews highlight sparse RCTs (only 3 met inclusion criteria) and insufficient long-term safety data. Design future trials with placebo controls, polysomnography endpoints, and extended follow-ups to address evidence gaps. Current data suggest "limited beneficial effects" with potential anticholinergic risks .

Q. How do metabolomic workflows identify this compound metabolites in biological samples?

  • Answer : Use high-resolution MS/MS to detect ions (e.g., [M+H]+ at m/z 256.17) and fragment patterns (e.g., m/z 167.0857 for diphenyl cations). Manual validation (1 hour/sample) confirms metabolites like desmethylthis compound and N-glucuronide. Automated pipelines improve throughput but require spectral library matching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenhydramine
Reactant of Route 2
Reactant of Route 2
Diphenhydramine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.